molecular formula C11H20N2 B074133 3,5-di-tert-butyl-1H-pyrazole CAS No. 1132-14-5

3,5-di-tert-butyl-1H-pyrazole

Cat. No.: B074133
CAS No.: 1132-14-5
M. Wt: 180.29 g/mol
InChI Key: UEQDCVLVDQENIN-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H20N2 and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDCVLVDQENIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150315
Record name 3,5-Di-t-butylpyrazole
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1132-14-5
Record name 3,5-Di-t-butylpyrazole
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Record name 3,5-Di-t-butylpyrazole
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Record name 3,5-di-tert-butyl-1H-pyrazole
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Foundational & Exploratory

Synthesis of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,5-di-tert-butyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the most common and efficient synthetic route, including a comprehensive experimental protocol, reaction parameters, and characterization data.

Introduction and Theoretical Background

The synthesis of this compound is most effectively achieved through the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry.[1][2][3] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In the case of this compound, the sterically hindered 1,3-diketone, 2,2,6,6-tetramethyl-3,5-heptanedione, is reacted with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4] A particularly advantageous approach for this specific synthesis is a solvent-free method, which offers high yields, simplified purification, and improved environmental credentials.

Primary Synthesis Route: Solvent-Free Condensation

The preferred method for the preparation of this compound is the direct condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate under solvent-free conditions. This approach is notable for its high efficiency and the straightforward isolation of the product.

Experimental Protocol

A detailed experimental procedure for the solvent-free synthesis is as follows:

Materials:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione

  • Hydrazine monohydrate

  • Round bottom flask

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a round bottom flask, a mixture of 2,2',6,6'-tetramethyl-3,5-heptanedione (1.0 mmol) and hydrazine monohydrate (1.0 mmol) is prepared.

  • The reaction mixture is heated to 70 °C.

  • The mixture is maintained at this temperature for 2 hours.

  • Solidification of the reaction mixture may be observed after approximately 1 hour.

  • Upon completion of the reaction time, the resulting white solid mass is the desired product, this compound, which can be collected without the need for further purification.

Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: - 2,2,6,6-Tetramethyl-3,5-heptanedione - Hydrazine Monohydrate reaction Solvent-Free Reaction: - 1:1 Molar Ratio - Heat at 70°C for 2h reagents->reaction Mixing solidification Observation: Product solidifies after ~1 hour reaction->solidification product Final Product: This compound (White Solid) reaction->product Completion

A flowchart illustrating the solvent-free synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the solvent-free synthesis of this compound.

Table 1: Reaction Conditions and Yield

ParameterValueReference
Reactant 12,2,6,6-Tetramethyl-3,5-heptanedione
Reactant 2Hydrazine monohydrate
Stoichiometry1:1 molar ratio
Temperature70 °C
Reaction Time2 hours
SolventNone
Product Yield89%

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Physical StateWhite Solid
Melting Point194.0 °C (lit. 193.0 °C)
¹H NMR (CDCl₃) δ 1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pz-H)
¹³C NMR (CDCl₃) δ 30.4, 31.8, 97.2

Characterization Details

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is readily confirmed by ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, a sharp singlet at approximately 1.29 ppm corresponds to the 18 equivalent protons of the two tert-butyl groups. A singlet further downfield at around 5.88 ppm is characteristic of the proton at the 4-position of the pyrazole ring. The ¹³C NMR spectrum shows three distinct signals, corresponding to the methyl carbons of the tert-butyl groups, the quaternary carbons of the tert-butyl groups, and the carbon atoms of the pyrazole ring.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • Expected IR Absorptions: The IR spectrum is expected to show a broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring. C-H stretching vibrations for the tert-butyl groups would appear in the 2850-3000 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1600 cm⁻¹ range.

  • Expected Mass Spectrum: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₁H₂₀N₂). Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or a tert-butyl group ([M-57]⁺).

Alternative Synthesis Strategies

While the solvent-free condensation of a 1,3-diketone is highly effective, other general methods for pyrazole synthesis exist. These include:

  • Reaction of α,β-unsaturated ketones with hydrazines: This method typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole.

  • 1,3-dipolar cycloaddition reactions: This approach often involves the reaction of an alkyne with a diazo compound.

  • Multicomponent reactions: Various one-pot, multi-component strategies have been developed for the synthesis of substituted pyrazoles.

For the synthesis of the symmetrically substituted and sterically hindered this compound, the Knorr synthesis from the corresponding 1,3-diketone remains the most direct, high-yielding, and atom-economical approach.

Conclusion

The solvent-free synthesis of this compound from 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine monohydrate is a robust and efficient method suitable for laboratory-scale preparation. This guide provides the necessary technical details for its successful implementation and characterization, serving as a valuable resource for researchers in organic synthesis and drug development.

References

Characterization of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, structural characterization, and physicochemical properties of 3,5-di-tert-butyl-1H-pyrazole, a key heterocyclic building block with potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of the characterization of this compound, tailored for researchers, scientists, and drug development professionals. The document details the synthetic protocol, spectroscopic and crystallographic data, and known reactivity of this compound. The information is presented to facilitate its use as a building block in medicinal chemistry and materials science.

Synthesis

A common and efficient method for the synthesis of this compound is the solvent-free condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate.[1] This method offers high yields and a straightforward work-up procedure.

Experimental Protocol: Synthesis of this compound[1]

A mixture of 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol) and hydrazine monohydrate (1.0 mmol) is heated at 70 °C in a round-bottom flask for 2 hours. The reaction mixture solidifies upon heating. After the reaction is complete, the resulting white solid mass is obtained in high yield and generally does not require further purification.

Synthesis_Workflow Synthesis of this compound reagents 2,2,6,6-tetramethyl-3,5-heptanedione Hydrazine Monohydrate reaction Heat at 70°C for 2h (Solvent-free) reagents->reaction Condensation product This compound (White Solid) reaction->product Solidification

Figure 1: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, spectroscopic, and crystallographic data for this compound.

Physical Properties
PropertyValueReference
Melting Point194.0 °C[1]
Boiling PointData not available
SolubilityData not available in common solvents
Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
1.29s18H-C(CH3)3[1]
5.88s1Hpyrazole-H4[1]

2.2.2. 13C NMR Spectroscopy

Chemical Shift (δ) ppmAssignmentReference
30.4-C(C H3)3[1]
31.8-C (CH3)3[1]
97.2C4[1]

2.2.3. Infrared (IR) Spectroscopy

2.2.4. Mass Spectrometry

Detailed mass spectrometry data, including fragmentation patterns for this compound, is not explicitly provided in the surveyed literature. General fragmentation patterns for pyrazoles often involve cleavage of the pyrazole ring and loss of substituents.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound exhibits temperature-dependent polymorphism.

ParameterValue at 299 KValue below 110 KReference
Crystal SystemOrthorhombicOrthorhombic[3]
Space GroupPbcaPb21a[3]
a (Å)~11.3~11.3[3]
b (Å)~20.6~20.6[3]
c (Å)~10~20[3]
Z816[3]

Below approximately 110 K, the c-axis doubles, and the asymmetric unit comprises four molecules arranged as two overlapping hydrogen-bonded dimers.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at various temperatures (e.g., 299 K, 120 K, 100 K, and 10 K) to observe phase transitions.[3] The structure is solved and refined using appropriate crystallographic software.

XRay_Workflow Single-Crystal X-ray Diffraction Workflow crystal Select Single Crystal mount Mount on Diffractometer crystal->mount data_collection Data Collection at Various Temperatures mount->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution cif_file Generate Crystallographic Information File (CIF) structure_solution->cif_file

Figure 2: General workflow for single-crystal X-ray diffraction.

Reactivity and Potential Applications in Drug Development

While specific studies detailing the reactivity of this compound are limited, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and inducers of apoptosis.

Kinase Inhibition

The pyrazole scaffold is a key component of many kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways. While this compound itself has not been extensively studied as a kinase inhibitor, its structural motif is relevant to the design of new kinase-targeted therapies.

Apoptosis Induction

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase signaling cascades.[4][5][6][7] The bulky tert-butyl groups on the 3 and 5 positions of the pyrazole ring can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets involved in apoptosis.

Apoptosis_Signaling Potential Role of Pyrazole Derivatives in Apoptosis pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros caspase Caspase Activation pyrazole->caspase apoptosis Apoptosis ros->apoptosis caspase->apoptosis

Figure 3: Generalized signaling pathway for apoptosis induction by pyrazole derivatives.

Note: There is currently no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. The information presented is based on the known biological activities of the broader class of pyrazole derivatives. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a readily accessible and well-characterized heterocyclic compound. Its robust synthesis and defined structural features make it a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. While the broader class of pyrazoles has shown significant promise in drug development, further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic Analysis of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 3,5-di-tert-butyl-1H-pyrazole. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the accurate identification and characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be effectively determined through the analysis of its unique spectroscopic fingerprint. The following sections detail the key NMR and IR data, presented in a clear and concise format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88Singlet1HC4-H (pyrazole ring)
1.29Singlet18H-C(CH₃)₃

¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum displays four signals, corresponding to the unique carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
159.8C3/C5 (pyrazole ring)
100.2C4 (pyrazole ring)
32.0-C (CH₃)₃
30.4-C(C H₃)₃
Infrared (IR) Spectroscopy

Due to the absence of a publicly available experimental IR spectrum for this compound, the following table presents the expected characteristic absorption frequencies based on the functional groups present in the molecule. These values are derived from established correlation tables and data from structurally similar pyrazole derivatives.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H stretch
~2960-2870StrongC-H stretch (tert-butyl)
~1560MediumC=N stretch (pyrazole ring)
~1470MediumC=C stretch (pyrazole ring)
~1365StrongC-H bend (tert-butyl)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty ATR crystal is collected first.

  • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the structural features of this compound and its corresponding spectroscopic data.

Spectroscopic_Correlation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Data cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (Expected) Structure This compound Pyrazole Ring tert-Butyl Groups H_NMR ¹H NMR 5.88 ppm (s, 1H) 1.29 ppm (s, 18H) Structure:f0->H_NMR:h1_pz C4-H Structure:f1->H_NMR:h1_tbu -C(CH₃)₃ C_NMR ¹³C NMR 159.8, 100.2 ppm 32.0, 30.4 ppm Structure:f0->C_NMR:c13_pz_ring C3, C4, C5 Structure:f1->C_NMR:c13_tbu -C(CH₃)₃ IR IR Peaks (cm⁻¹) ~3300 (N-H) ~2960 (C-H) ~1560 (C=N) ~1470 (C=C) Structure:f0->IR:nh N-H Structure:f0->IR:cn C=N Structure:f0->IR:cc C=C Structure:f1->IR:ch C-H

Correlation of this compound structure with its NMR and expected IR data.

An In-depth Technical Guide to 3,5-di-tert-butyl-1H-pyrazole: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-di-tert-butyl-1H-pyrazole, a sterically hindered heterocyclic compound with applications in coordination chemistry and as a building block in organic synthesis. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. The bulky tert-butyl groups at positions 3 and 5 of the pyrazole ring significantly influence its physical properties, leading to a high melting point and distinct spectroscopic characteristics. Due to its high melting point, its boiling point has not been experimentally determined and it is likely to decompose at elevated temperatures.

While the specific pKa of this compound has not been reported, pyrazoles are generally weakly basic, with the pKa of the conjugate acid of the parent pyrazole being 2.49. The electron-donating nature of the tert-butyl groups is expected to slightly increase the basicity of the pyridine-like nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂-
Molecular Weight 180.29 g/mol -
Melting Point 193-194 °C[1]
Boiling Point Not available-
pKa Not available-
Solubility Soluble in chloroform[1]

Spectroscopic Data

The structural features of this compound are well-defined by its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Table 2: Spectroscopic Data for this compound

SpectrumSolventChemical Shifts (δ) and Coupling Constants (J)Source
¹H NMR CDCl₃1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pyrazole-H4)[1]
¹³C NMR CDCl₃30.4 (C(CH₃)₃), 31.9 (C(CH₃)₃), 100.3 (C4), 161.9 (C3/C5)[1]
IR Not specifiedNot available-
Mass Spec. Not availableNot available-

Chemical Reactivity and Synthesis

The chemical reactivity of the pyrazole ring is well-established. It can undergo electrophilic substitution, typically at the C4 position, and N-functionalization at the pyrrole-like nitrogen. The bulky tert-butyl groups in this compound can sterically hinder some reactions at the nitrogen atoms.

Below is a logical workflow illustrating the general reactivity of the 3,5-disubstituted pyrazole core, which is valuable for conceptualizing synthetic strategies in drug development.

Pyrazole_Reactivity General Reactivity of 3,5-Disubstituted Pyrazole Core pyrazole This compound deprotonation Deprotonation (Base) pyrazole->deprotonation electrophilic_attack Electrophilic Attack (E+) pyrazole->electrophilic_attack coordination Coordination (Metal center) pyrazole->coordination anion Pyrazolate Anion deprotonation->anion Forms nucleophilic anion c4_substituted 4-Substituted Pyrazole electrophilic_attack->c4_substituted Substitution at C4 n_functionalization N-Functionalization (R-X) n1_substituted 1-Substituted Pyrazole n_functionalization->n1_substituted Alkylation, Acylation, etc. complex Metal Complex coordination->complex Acts as a ligand anion->n_functionalization

General reactivity pathways of the this compound core.

Experimental Protocols

Synthesis of this compound

A high-yield, solvent-free synthesis of this compound has been reported.[1] This method involves the condensation of a β-diketone with hydrazine.

Materials:

  • 2,2,6,6-tetramethylheptane-3,5-dione

  • Hydrazine hydrate

  • Ethanol (for workup)

  • Deionized water

Procedure:

  • A mixture of 2,2,6,6-tetramethylheptane-3,5-dione and hydrazine hydrate is heated.

  • The reaction progress is monitored until completion.

  • The reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless crystals.[1]

The following diagram outlines the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow start Start Materials: 2,2,6,6-tetramethylheptane-3,5-dione Hydrazine hydrate reaction Solvent-free condensation (Heating) start->reaction workup Cooling and initial workup reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product Pure this compound purification->product

Workflow for the synthesis of this compound.

References

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole compounds, a critical consideration in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of pyrazole-containing molecules.[1][2] Understanding and controlling this equilibrium is paramount for the rational design of novel chemical entities with desired functionalities.

Core Principles of Pyrazole Tautomerism

The most prevalent form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism . This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, as depicted in Figure 1.[1][3] This rapid interconversion results in a mixture of two tautomeric forms, which can significantly impact the molecule's interaction with biological targets and its synthetic accessibility.[1][4] The proton exchange is predominantly an intermolecular process, with a much lower energy barrier than an intramolecular shift.[1][3]

Besides annular tautomerism, substituted pyrazoles can exhibit other forms, such as keto-enol tautomerism in pyrazolones, although this guide will primarily focus on the annular prototropic type.[5][6][7]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted pyrazoles is a delicate balance of several internal and external factors. A thorough understanding of these factors is crucial for predicting and manipulating the predominant tautomeric form.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[1]

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, when positioned at the C3(5) position, tend to favor the tautomer where the proton resides on the adjacent nitrogen (N1), placing the substituent at C3.[1] This is attributed to the stabilization of the positive charge that develops on the adjacent carbon during the proton transfer.[1]

  • Electron-withdrawing groups (EWGs) , such as -NO2, -COOH, and -CHO, at the C3(5) position generally favor the tautomer where the proton is on the distal nitrogen (N2), placing the substituent at C5.[1][8]

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying these substituent effects.[1][8]

Solvent Effects

The surrounding solvent medium plays a critical role in stabilizing or destabilizing specific tautomers, thereby shifting the equilibrium.[1]

  • Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, influencing the proton transfer barrier. Water, for instance, has been shown to lower the energetic barrier between tautomers through the formation of hydrogen-bonded bridges.[1][2]

  • Dipolar aprotic solvents can also affect the equilibrium, and in some cases, slow down the rate of interconversion, allowing for the observation of individual tautomers by techniques like NMR spectroscopy at low temperatures.[1]

  • In nonpolar solvents , pyrazole molecules tend to self-associate through intermolecular hydrogen bonds, forming dimers, trimers, or higher-order oligomers, which can also influence the observed tautomeric state.[1][5]

Temperature

Temperature variations can alter the tautomeric equilibrium constant.[1] Low-temperature NMR studies are often employed to slow down the proton exchange rate sufficiently to allow for the distinct observation and quantification of each tautomer.[1][9]

pH

The acidity or basicity of the medium can significantly impact the tautomeric equilibrium, as protonation or deprotonation of the pyrazole ring will favor different species. The pyridine-like nitrogen is generally more basic than the pyrrole-like nitrogen.[3]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrazoles from the literature. These values are typically determined by NMR spectroscopy or computational methods.

Table 1: Tautomer Ratios of Selected Substituted Pyrazoles

Substituent(s)SolventTemperature (°C)Tautomer Ratio (Major:Minor)MethodReference
3(5)-MethylHMPT-201.6 : 1¹H NMR[9]
3(5)-PhenylTHF-d8-954.0 : 1¹H NMR[9]
3(5)-CF₃, 4-ButylCDCl₃Room Temp.Single tautomer observedNMR[8]
3-COOMe, 5-MeCDCl₃Room Temp.Tautomer 3 favoredNOE NMR[10][11]
3-NO₂, 5-COOMeCDCl₃Room Temp.Tautomer 5 favoredNOE NMR[10][11]
3(5)-AminoGas Phase-3-Amino > 5-AminoDFT[8]

Table 2: Calculated Energy Differences Between Tautomers

Substituent at C5Computational MethodBasis SetΔE (kcal/mol) (N1-H favored)Reference
-FMP26-311++G -[8]
-OHMP26-311++G-[8]
-CFOMP26-311++G +[8]
-COOHMP26-311++G+[8]
-BH₂MP26-311++G**+[8]

Experimental Protocols for Tautomer Characterization

A multi-technique approach is often necessary for the unambiguous characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and frequently used technique for studying tautomerism in solution.[1]

  • Principle: In cases of slow proton exchange on the NMR timescale (often achieved at low temperatures), distinct signals for the corresponding nuclei in each tautomer can be observed. The ratio of the tautomers can be determined by integrating these signals.[9] In cases of fast exchange, time-averaged signals are observed, and their chemical shifts can provide information about the equilibrium position.[1]

  • Key Nuclei:

    • ¹H NMR: The chemical shifts of the ring protons and the NH proton are sensitive to the tautomeric form.

    • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly informative. Broadening of these signals can indicate a dynamic equilibrium.[1]

    • ¹⁵N NMR: This technique directly probes the nitrogen atoms and provides clear differentiation between the pyridine-like and pyrrole-like nitrogens in a static tautomer.[5]

  • Methodology:

    • Dissolve the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈).

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature. Note any signal broadening, especially for C3 and C5.

    • If a dynamic equilibrium is suspected, perform variable temperature (VT) NMR studies, lowering the temperature until the proton exchange is slow enough to resolve separate signals for each tautomer.

    • For resolved spectra at low temperature, determine the tautomer ratio by integrating the corresponding signals in the ¹H NMR spectrum.

    • Nuclear Overhauser Effect (NOE) experiments can be used to establish the proximity of the NH proton to substituents at C5, aiding in the structural assignment of the major tautomer.[10][11]

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[5][9]

  • Principle: This technique determines the precise positions of atoms in a single crystal, allowing for the unambiguous identification of the proton's location on one of the nitrogen atoms.

  • Methodology:

    • Grow single crystals of the substituted pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Solve and refine the crystal structure using appropriate software. The location of the N-H proton can be determined from the electron density map and confirmed by bond lengths and angles.

    • It is important to note that the tautomer observed in the solid state may not be the predominant tautomer in solution due to packing forces and intermolecular interactions in the crystal lattice.[1]

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

  • Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), can be used to calculate the energies of the different tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.

  • Methodology:

    • Build the 3D structures of all possible tautomers.

    • Perform geometry optimization and frequency calculations using a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

    • Compare the calculated electronic energies or Gibbs free energies to determine the relative stability of the tautomers.

    • The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[12]

Visualizing Key Concepts

The following diagrams illustrate important relationships and workflows in the study of pyrazole tautomerism.

Tautomerism_Factors Tautomeric_Equilibrium Tautomeric Equilibrium (Tautomer A <=> Tautomer B) Substituents Substituent Effects (Electronic Nature) Tautomeric_Equilibrium->Substituents Solvent Solvent Effects (Polarity, H-bonding) Tautomeric_Equilibrium->Solvent Temperature Temperature Tautomeric_Equilibrium->Temperature pH pH Tautomeric_Equilibrium->pH

Figure 1: Factors influencing the tautomeric equilibrium in substituted pyrazoles.

Experimental_Workflow Start Start: Substituted Pyrazole Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT, NOE) Start->NMR Xray X-ray Crystallography Start->Xray Computational Computational Chemistry (DFT, ab initio) Start->Computational Analysis Data Analysis and Integration NMR->Analysis Xray->Analysis Computational->Analysis Conclusion Conclusion: Predominant Tautomer(s) and Equilibrium Constant Analysis->Conclusion

Figure 2: A typical experimental and computational workflow for the characterization of pyrazole tautomers.

Conclusion

Tautomerism in substituted pyrazoles is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive approach that combines experimental techniques, particularly NMR spectroscopy and X-ray crystallography, with computational modeling is essential for a thorough understanding and prediction of tautomeric behavior. The insights gained from such studies are invaluable for medicinal chemists and materials scientists in the design and synthesis of novel pyrazole-based compounds with optimized properties and desired functionalities. This guide provides a foundational framework for researchers to navigate the complexities of pyrazole tautomerism and apply this knowledge to their respective fields.

References

The Potent Biological Activities of 3,5-di-tert-butyl-1H-pyrazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3,5-di-tert-butyl-1H-pyrazole derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a focus on their potential applications in oncology, infectious diseases, and enzyme inhibition. This whitepaper is intended for researchers, scientists, and drug development professionals.

Anticancer Activity: Moderate Cytotoxicity Against a Range of Cancer Cell Lines

Recent studies have explored the anticancer potential of this compound and its derivatives. One key study synthesized and evaluated a series of pyrazole-based compounds, including this compound (L5), against a panel of human cancer cell lines.[1] While not the most potent in the series, L5 demonstrated measurable cytotoxic effects.

The cytotoxicity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active compounds in the series. L2 and L3, for instance, displayed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line (IC50 = 61.7 ± 4.9 μM) and the MCF-7 breast cancer cell line (IC50 = 81.48 ± 0.89 μM), respectively.[1] While the specific IC50 values for this compound (L5) were not highlighted as exceptionally potent, its inclusion in the study underscores the interest in this particular substitution pattern for anticancer drug design.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives [1]

CompoundCell LineIC50 (μM)
L2 (3,5-diphenyl-1H-pyrazole)CFPAC-161.7 ± 4.9
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-781.48 ± 0.89
L5 (this compound) CFPAC-1, PANC-1, MDA-MB-231, MCF-7, CaSki, HeLa Data not specified as highly active

Antimicrobial and Enzyme Inhibitory Potential: An Area Ripe for Exploration

While the primary focus of available research has been on anticancer applications, the broader class of pyrazole derivatives is well-documented for its diverse biological activities, including antimicrobial and enzyme inhibitory effects. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC50 values for enzyme inhibition, for this compound derivatives are not extensively reported in the currently reviewed literature. This represents a significant opportunity for future research to explore the potential of this scaffold in developing new antibiotics or targeted enzyme inhibitors.

Mechanism of Action: Insights into Apoptotic Pathways

The mechanism by which pyrazole derivatives exert their anticancer effects is an area of active investigation. Studies on other 1,3,5-trisubstituted pyrazole derivatives suggest a potential mechanism involving the induction of apoptosis, or programmed cell death. This process is often mediated through the inhibition of anti-apoptotic proteins like Bcl-2. The inhibition of Bcl-2 allows for the activation of pro-apoptotic proteins, leading to a cascade of events that result in cell death. While this pathway has been proposed for other pyrazoles, further research is needed to definitively establish the mechanism of action for this compound derivatives.

Experimental Protocols

Synthesis of this compound (L5)

The synthesis of this compound is typically achieved through a condensation reaction between a β-diketone and hydrazine hydrate.

dot

Synthesis_of_3_5_di_tert_butyl_1H_pyrazole diketone 2,2,6,6-Tetramethyl-3,5-heptanedione (β-diketone) intermediate Reaction Intermediate diketone->intermediate + Hydrazine Hydrate hydrazine Hydrazine Hydrate pyrazole This compound (L5) intermediate->pyrazole Cyclization & Dehydration

Caption: General synthesis scheme for this compound.

MTT Cell Viability Assay

The MTT assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.

dot

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cancer cells in 96-well plate B Treat cells with This compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow of the MTT cell viability assay.

Future Directions

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. Future research should focus on:

  • Comprehensive Screening: Evaluating the antimicrobial and enzyme inhibitory activities of a broader range of this compound derivatives to identify lead compounds in these therapeutic areas.

  • Mechanistic Studies: Elucidating the precise mechanism of action for the observed anticancer effects, including the role of apoptotic pathways and specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of analogs to understand how modifications to the pyrazole core and its substituents affect biological activity, with the goal of optimizing potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

The Advent of Bulk: A Technical Guide to the Discovery and History of Sterically Hindered Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of sterically hindered pyrazoles, a class of compounds that has significantly impacted coordination chemistry, catalysis, and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details the key milestones, synthetic methodologies, and the quantitative impact of steric hindrance on the properties of pyrazole-based compounds.

Introduction: From Simple Heterocycles to "Tetrahedral Enforcers"

The chemistry of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, dates back to the 19th century. The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For nearly a century, research focused on pyrazoles with relatively small substituents.

A paradigm shift occurred with the pioneering work of Swiatoslaw (Jerry) Trofimenko in the mid-1960s, who introduced the versatile poly(pyrazolyl)borate ligands, famously nicknamed "scorpionates".[4][5][6] These tripodal ligands, which bind to metals through two nitrogen atoms like a scorpion's pincers with the third pyrazole ring "stinging" the metal, marked the first generation of these powerful chelating agents.[4][5][7] However, it was the introduction of bulky substituents onto the pyrazole rings in the 1980s that heralded the era of sterically hindered pyrazoles and the second generation of scorpionate ligands.[4][7] In 1986, the introduction of bulky groups at the 3-position of the pyrazolyl ring led to ligands that were termed "tetrahedral enforcers" due to their ability to create a sterically crowded coordination sphere around a metal center, preventing the formation of undesired bis-ligand complexes and leaving coordination sites open for catalysis.[4]

The Knorr Pyrazole Synthesis: A Timeless Route to Bulky Pyrazoles

The Knorr pyrazole synthesis remains a fundamental and widely used method for the preparation of pyrazoles, including those with significant steric bulk. The reaction involves the cyclocondensation of a 1,3-diketone with a hydrazine. To synthesize a sterically hindered pyrazole such as 3,5-di-tert-butylpyrazole, a bulky diketone like 2,2,6,6-tetramethyl-3,5-heptanedione is required.

Detailed Experimental Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

The following protocol is a representative example of the Knorr synthesis adapted for a sterically hindered pyrazole, based on reported solvent-free methods.[8][9]

Materials:

  • 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol, 1.0 eq)

  • Hydrazine monohydrate (1.0 mmol, 1.0 eq)

Procedure:

  • In a clean, dry reaction vial, combine 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine monohydrate.

  • Seal the vial and heat the mixture with stirring. The reaction can often be performed solvent-free.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be cooled to room temperature.

  • The product, this compound, can often be purified by recrystallization or column chromatography if necessary.

Expected Yield: High to excellent yields have been reported for this solvent-free synthesis.[9]

Quantitative Data: The Impact of Steric Hindrance

The introduction of bulky substituents on the pyrazole ring has a profound and measurable impact on the chemical and pharmacological properties of the resulting compounds.

Coordination Chemistry

The primary quantitative effect of steric hindrance in scorpionate ligands is the enforcement of a specific coordination geometry around the metal center. This has been extensively studied in the context of copper(II) coordination, where sterically hindered hydrotris(pyrazolyl)borate ligands promote the formation of distorted tetrahedral structures, which are important in bioinorganic chemistry as models for copper protein active sites.[4]

Pharmacological Activity

In medicinal chemistry, steric hindrance plays a crucial role in modulating the biological activity of pyrazole derivatives. For instance, pyrazole analogs with sterically hindered substituents on an amide group have shown enhanced neuroprotective effects by attenuating microglia-mediated neurotoxicity.[10]

Compound TypeSubstituentBiological Activity (IC50)Reference
Pyrazole AnalogBulky dicyclohexylamide10–50 µM[10]
Pyrazole AnalogAllyl group100 µM[10]

Table 1: Comparison of IC50 values for pyrazole analogs with and without sterically hindered substituents in a microglia-mediated neurotoxicity assay.

Visualizing the Core Concepts

Knorr Pyrazole Synthesis Pathway

Knorr_Synthesis diketone Bulky 1,3-Diketone (e.g., 2,2,6,6-tetramethyl- 3,5-heptanedione) intermediate Hemiaminal Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine pyrazole Sterically Hindered Pyrazole (e.g., 3,5-di-tert-butylpyrazole) intermediate->pyrazole Cyclization & Dehydration

Caption: General pathway for the Knorr synthesis of sterically hindered pyrazoles.

Experimental Workflow for Sterically Hindered Pyrazole Synthesis

Experimental_Workflow start Combine Bulky Diketone and Hydrazine heat Heat and Stir (Solvent-free) start->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool purify Purify Product (Recrystallization/ Chromatography) cool->purify product Isolated Sterically Hindered Pyrazole purify->product

Caption: A typical experimental workflow for the synthesis of a sterically hindered pyrazole.

Logical Relationship: Steric Hindrance and Coordination

Steric_Effect cluster_ligand Ligand Design cluster_coordination Coordination Sphere cluster_outcome Chemical Outcome Bulky Substituents Bulky Substituents Steric Crowding Steric Crowding Bulky Substituents->Steric Crowding leads to Enforced Geometry\n(e.g., Tetrahedral) Enforced Geometry (e.g., Tetrahedral) Steric Crowding->Enforced Geometry\n(e.g., Tetrahedral) results in Catalytic Activity Catalytic Activity Steric Crowding->Catalytic Activity enables

Caption: The influence of bulky substituents on the coordination environment and properties of metal complexes.

Conclusion

The introduction of steric bulk into the pyrazole scaffold, particularly in the context of scorpionate ligands, has been a transformative development in chemistry. From their origins as "tetrahedral enforcers" in coordination chemistry to their role in modulating pharmacological activity, sterically hindered pyrazoles continue to be a fertile ground for research and development. The foundational synthetic methods, such as the Knorr synthesis, remain highly relevant, providing accessible routes to these valuable and versatile compounds. This guide provides a foundational understanding for researchers looking to explore the rich history and future potential of sterically hindered pyrazoles.

References

The Pyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the potential applications of pyrazoles, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.

Anticancer Applications of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. Several pyrazole-based drugs, such as Crizotinib and Ruxolitinib, are already in clinical use, validating the potential of this scaffold in oncology.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassTarget Cell Line(s)IC50 (µM)Reference CompoundTarget/Mechanism
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77AxitinibAntiangiogenic
Pyrazole Carbaldehyde DerivativesMCF-7 (Breast)0.25Doxorubicin (0.95 µM)PI3K Inhibitor
Indole-Pyrazole ConjugatesHCT116, MCF-7, HepG2, A549< 23.7Doxorubicin (24.7–64.8 µM)CDK2 Inhibitor
Pyrazole-containing IsolongifolanoneMCF-7 (Breast)5.21-Antiproliferative
Pyrazole Hydrazide DerivativesB16-F10, MCF-70.49 - 0.57-Anticancer
Pyrazole-Biphenyl DerivativesK-562 (Leukemia)69.95% inhibition-Apoptosis Induction
Pyrazolyl Hydroxamic AcidsA549 (Lung)Potent-Anti-proliferative
Imidazo[2,1-b]thiazoles-linked PyrazoleUO-31 (Renal), SNB-75 (CNS)Potent-Antitumor
1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-onesHeLa, CAKI-I, PC-3, MiaPaca-2, A549Potent-Anticancer
Pyrazole derivativesWM 266.4, MCF-70.12 - 0.16-Anticancer
Pyrazole derivativesEGFR, HER-2 tyrosine kinase0.20 - 0.26-Kinase Inhibition
Trisubstituted Pyrazoles-5x more potent than CrizotinibCrizotinibROS1 Kinase Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathway Visualization

The pyrazole-containing drug Sotorasib is a KRAS G12C inhibitor that blocks downstream signaling through the MAPK pathway.[1][3]

sotorasib_pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently binds to G12C mutant MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sotorasib's inhibition of the KRAS-MAPK signaling pathway.

Anti-inflammatory Applications of Pyrazoles

Pyrazoles are well-established as anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Quantitative Bioactivity Data

The following table presents the inhibitory activity of pyrazole derivatives against COX enzymes, key mediators of inflammation.

Compound ClassTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference Compound
CelecoxibCOX-2-~30-fold for COX-2-
3,5-diarylpyrazolesCOX-20.01--
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12Dual inhibitor-
Pyrazolo-pyrimidineCOX-20.015--
Pyrazoline derivative (2g)Lipoxygenase (LOX)80--
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.[6][7]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)[8]

  • Pyrazole test compound suspension

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Dosing: Administer the pyrazole test compound or reference drug to the animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[7][8]

  • Inflammation Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.[8]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.[8]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Signaling Pathway Visualization

Celecoxib selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][9]

celecoxib_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., for GI protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., for inflammation) COX2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation

Celecoxib's selective inhibition of the COX-2 pathway.

Antimicrobial Applications of Pyrazoles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Bioactivity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassTarget Organism(s)MIC (µg/mL)Reference CompoundTarget/Mechanism
Naphthyl-substituted Pyrazole HydrazonesGram-positive bacteria, A. baumannii0.78 - 1.56-Cell wall disruption
Pyrazole-Thiazole DerivativesMRSA< 0.2 (MBC)-Topoisomerase II/IV inhibition
Coumarin-substituted PyrazolesMRSA, A. baumannii1.56 - 6.25-Growth inhibition
Benzofuran-substituted PyrazolesS. aureus, S. mutans, E. coli, K. pneumoniae3.91 - 15.6Standard antibioticsGrowth inhibition
Aza-indole-derived PyrazolesE. coli, K. pneumoniae, A. baumannii, P. aeruginosa0.31 - 1.56-DNA gyrase/Topoisomerase IV inhibition
Quinazolinone-Formyl-Pyrazole DerivativesE. coli3.19 - 4.17 (IC50)CiprofloxacinDNA gyrase inhibition
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[10][11]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Pyrazole test compound

  • 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to the final testing concentration (approximately 5 x 10^5 CFU/mL).[11]

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole compound in the microtiter plate using MHB.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathway Visualization

A key mechanism of action for some antimicrobial pyrazoles is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12][13]

dna_gyrase_inhibition RelaxedDNA Relaxed Bacterial DNA DNAGyrase DNA Gyrase (Topoisomerase II) RelaxedDNA->DNAGyrase SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces negative supercoils CellDeath Bacterial Cell Death DNAGyrase->CellDeath Blockade leads to Replication DNA Replication SupercoiledDNA->Replication Pyrazole Pyrazole Derivative Pyrazole->DNAGyrase Inhibition

Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Neurological Applications of Pyrazoles

The pyrazole scaffold is also being explored for the treatment of neurological disorders, including Alzheimer's disease and anxiety.[7][14]

Quantitative Bioactivity Data

The following table highlights the activity of pyrazole derivatives against key neurological targets.

Compound ClassTargetIC50 (µM) / KiReference CompoundTherapeutic Area
Pyrazoline-Thiazole Derivative (3g)Acetylcholinesterase (AChE)0.338-Alzheimer's Disease
Pyrazoline-Thiazole Derivative (3g)Butyrylcholinesterase (BChE)2.087-Alzheimer's Disease
Pyrazole DerivativeAcetylcholinesterase (AChE)19.88 (Ki)-Alzheimer's Disease
RimonabantCannabinoid Receptor 1 (CB1)--Obesity (withdrawn)
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay, based on Ellman's method, is used to screen for inhibitors of AChE, a key target in Alzheimer's disease therapy.[15]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Pyrazole test compounds

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution and the pyrazole test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add DTNB and then the substrate ATCI to all wells to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction. The yellow color produced is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Visualization

Rimonabant, a pyrazole derivative, acts as an antagonist/inverse agonist at the cannabinoid 1 (CB1) receptor, which was explored for its effects on appetite and metabolism.[16]

rimonabant_pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Activate AC Adenylyl Cyclase CB1R->AC Appetite Appetite Stimulation CB1R->Appetite Rimonabant Rimonabant Rimonabant->CB1R Antagonizes/ Inverse Agonism cAMP ↓ cAMP AC->cAMP

Rimonabant's antagonism of the CB1 receptor signaling pathway.

Synthesis of the Pyrazole Core: The Knorr Synthesis

A classic and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][14][17]

Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Heating and stirring apparatus

  • Filtration equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

  • Solvent and Catalyst: Add 1-propanol (3 mL) and a few drops of glacial acetic acid as a catalyst.[4]

  • Heating: Heat the mixture to approximately 100°C with stirring for 1 hour.[4]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Crystallization: Once the starting material is consumed, add water to the hot reaction mixture. Allow the mixture to cool slowly with stirring to facilitate the precipitation of the product.[4]

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Workflow Visualization

knorr_synthesis_workflow Start Start Mix Mix 1,3-Dicarbonyl & Hydrazine Start->Mix AddSolvent Add Solvent & Catalyst Mix->AddSolvent Heat Heat & Stir (e.g., 100°C, 1h) AddSolvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Work-up (Add Water) Monitor->Workup Complete Crystallize Crystallize (Cool Slowly) Workup->Crystallize Isolate Isolate Product (Filtration) Crystallize->Isolate Purify Purify (Recrystallization) Isolate->Purify End End (Pure Pyrazole) Purify->End

General workflow for the Knorr pyrazole synthesis.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in drug discovery. The data and protocols presented in this guide underscore the vast potential of pyrazole derivatives in developing next-generation therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. Further exploration of structure-activity relationships and novel synthetic methodologies will undoubtedly lead to the discovery of new and improved pyrazole-based drugs.

References

Methodological & Application

Application Notes: 3,5-di-tert-butyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-di-tert-butyl-1H-pyrazole is a versatile N-heterocyclic ligand extensively used in coordination chemistry and homogeneous catalysis. Its defining features are the two bulky tert-butyl groups flanking the nitrogen atoms of the pyrazole ring. These groups provide significant steric hindrance around the metal center, which can be leveraged to control catalyst activity, stability, and selectivity. The strong σ-donating character of the pyrazole nitrogen forms stable bonds with transition metals, making the resulting complexes robust under catalytic conditions. Pyrazole-containing ligands have been effectively used to stabilize metal complexes, particularly palladium, for a variety of cross-coupling reactions.[1] The ability to fine-tune the steric and electronic properties of the catalyst by modifying the pyrazole backbone makes this compound a valuable tool for catalyst design in academic and industrial research.[1]

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryls for pharmaceuticals and advanced materials. Palladium complexes stabilized by N-donor ligands, such as pyrazoles, are highly effective catalysts for this transformation. The sterically demanding this compound ligand can enhance catalytic efficiency by promoting the reductive elimination step and stabilizing the active Pd(0) species.[2][3]

Complexes can be formed in situ from a palladium precursor (e.g., Pd(OAc)₂) and the pyrazole ligand, or a pre-formed, well-defined complex can be used as the catalyst.[1] These catalysts have demonstrated efficacy in coupling a range of aryl halides with arylboronic acids.

Quantitative Data Summary

The following table summarizes representative results for Suzuki-Miyaura cross-coupling reactions using palladium catalysts bearing pyrazole-based ligands, including those with bulky tert-butyl substituents.

EntryCatalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield/Conversion (%)
1Bis(3,5-di-tert-butyl-pyrazolyl)Pd(II) Complex (0.33 mol%)[1]BromobenzenePhenylboronic acidK₂CO₃Dioxane140481 (conversion)
2PdCl₂(dppf) (8 mol%) / dppf (4 mol%)[4]3,5-dimethyl-1-phenyl-4-iodopyrazolePhenylboronic acidK₃PO₄Dioxane1001695 (yield)
3Pyridine-Pyrazole/Pd(II) (0.1 mol%)[5]4-BromoacetophenonePhenylboronic acidKOHEtOH/H₂OMW0.1798 (yield)
4Pd₂(dba)₃ / Ligand 1 (Pd:L = 1:2)[6]4-BromotoluenePhenylboronic acidK₃PO₄Toluene851278 (yield)

Application Note 2: Manganese-Catalyzed Transfer Hydrogenation

Driven by the need for more sustainable and cost-effective chemical processes, there is growing interest in replacing precious metal catalysts (e.g., Ru, Rh, Ir) with those based on earth-abundant metals like manganese. Pyrazole ligands have been shown to improve the efficiency of manganese-based catalysts for the transfer hydrogenation of ketones and other unsaturated compounds.[7] This reaction typically uses an alcohol, such as 2-propanol, as both the solvent and the hydrogen source, offering a greener alternative to reactions requiring high-pressure H₂ gas.

The catalytic system is typically generated in situ from a manganese salt, a pyrazole ligand, and a strong base (e.g., KOtBu or NaOH).[8] This pre-activation via dehydrohalogenation or other means generates a highly active Mn-hydride or related species capable of reducing a wide array of functional groups with high tolerance.[7]

Quantitative Data Summary

The table below illustrates the broad applicability of manganese-pyrazole systems in the transfer hydrogenation of various ketones.

EntrySubstrate (Ketone)Hydrogen SourceBaseTemp (°C)Time (h)Yield (%)
1Acetophenone2-PropanolKOtBu8020>99
24-Chloroacetophenone2-PropanolKOtBu802098
32-Acetonaphthone2-PropanolNaOH802095
4Cyclohexanone2-PropanolKOtBu802096
5Propiophenone2-PropanolNaOH8020>99
(Data is representative of Mn-catalysis with pyrazole-type ligands as described in the literature[7][8])

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride

This protocol describes the synthesis of a well-defined palladium(II) precatalyst bearing two this compound ligands.

Materials:

  • Palladium(II) chloride (PdCl₂, 177 mg, 1.0 mmol)

  • This compound (360 mg, 2.0 mmol)

  • Acetonitrile (anhydrous, 20 mL)

  • Standard glassware for synthesis (Schlenk flask, condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) chloride (177 mg, 1.0 mmol) and this compound (360 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous acetonitrile (20 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) under a positive pressure of inert gas.

  • Maintain the reflux with vigorous stirring for 12-18 hours. The color of the suspension will typically change as the reaction progresses.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Add diethyl ether (20 mL) to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting solid, trans-[PdCl₂(3,5-di-tBu-pzH)₂], can be characterized by NMR, IR spectroscopy, and elemental analysis.[9][10]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general method for the C-C bond formation between an aryl bromide and an arylboronic acid using a palladium/3,5-di-tert-butyl-1H-pyrazole catalyst system.[4][11]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)

  • This compound (5.4 mg, 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Oven-dried Schlenk tube or reaction vial with a screw cap and septum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 1 mol%), this compound (5.4 mg, 3 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be thoroughly degassed via a sparge with inert gas for 10-15 minutes.

  • Place the reaction tube in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

G prep Catalyst Preparation react_setup Reaction Setup (Inert Atmosphere) prep->react_setup Add Catalyst & Ligand add_reagents Add Substrates, Base, Solvent react_setup->add_reagents reaction Heating & Stirring (e.g., 80-140°C) add_reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purify Purification (Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis product Final Product analysis->product

Caption: General experimental workflow for a catalytic cross-coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox pd2_trans Ar-Pd(II)-Ar' L₂ pd2_ox->pd2_trans pd2_trans->pd0 product Ar-Ar' pd2_trans->product ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination arx Ar-X arx->pd2_ox ar_b Ar'-B(OR)₂ ar_b->pd2_trans

References

Synthesis of Metal Complexes with 3,5-di-tert-butyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various metal complexes utilizing the sterically hindered ligand, 3,5-di-tert-butyl-1H-pyrazole. The protocols outlined below are compiled from established literature and are intended to serve as a guide for researchers in coordination chemistry, materials science, and drug development.

Introduction

This compound is a versatile N-donor ligand known for forming stable complexes with a wide range of transition metals. The bulky tert-butyl groups at the 3 and 5 positions provide significant steric hindrance, which can influence the coordination geometry, nuclearity, and reactivity of the resulting metal complexes. These characteristics make them interesting candidates for applications in catalysis, materials science, and as potential therapeutic agents. This document details the synthesis of copper, gold, nickel, and cobalt complexes with this ligand.

General Experimental Workflow

The synthesis of metal complexes with this compound typically follows a general workflow. This involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation of the pyrazole. The resulting complex is then isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization Metal Salt Metal Salt Reaction Mixture Reaction Mixture Metal Salt->Reaction Mixture Pyrazole Ligand Pyrazole Ligand Pyrazole Ligand->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base (optional) Base (optional) Base (optional)->Reaction Mixture Stirring/Heating Stirring/Heating Reaction Mixture->Stirring/Heating Filtration Filtration Stirring/Heating->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Spectroscopy (NMR, IR) Spectroscopy (NMR, IR) Recrystallization->Spectroscopy (NMR, IR) X-ray Diffraction X-ray Diffraction Recrystallization->X-ray Diffraction Elemental Analysis Elemental Analysis Recrystallization->Elemental Analysis

Caption: General workflow for the synthesis of metal-pyrazole complexes.

Experimental Protocols

Synthesis of a Tetrameric Gold(I) Complex: [Au(μ-3,5-tBu₂-pz)]₄

This protocol describes the synthesis of a tetranuclear gold(I) complex with 3,5-di-tert-butyl-pyrazolate.[1]

Materials:

  • Au(tht)Cl (tht = tetrahydrothiophene)

  • This compound (3,5-tBu₂-pzH)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve Au(tht)Cl and this compound in a suitable solvent like dichloromethane in a reaction flask.

  • Add a base to the solution to facilitate the deprotonation of the pyrazole ligand.

  • Stir the reaction mixture at room temperature for several hours.

  • The formation of the product may be observed by a color change or precipitation.

  • Isolate the crude product by filtration.

  • Purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain crystalline [Au(μ-3,5-tBu₂-pz)]₄.[1]

Quantitative Data:

ComplexFormulaYield (%)M.p. (°C)Analytical Data
[Au(μ-3,5-tBu₂-pz)]₄C₄₄H₇₆Au₄N₈High> 300¹H NMR, ¹³C NMR, Single Crystal X-ray Diffraction
Synthesis of Copper(II) Complexes

The reaction of copper(II) salts with this compound can yield a variety of products depending on the reaction conditions and the copper salt used.

Protocol 2.1: Synthesis of a Heptanuclear Copper(II) Double-Cubane Complex [2]

Materials:

  • Copper(II) salt (e.g., CuCl₂, CuBr₂, Cu(NO₃)₂)

  • This compound (HpzᵗBu)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Combine the copper(II) salt, sodium hydroxide, and this compound in a 1:1:2 molar ratio in methanol.[2]

  • Stir the reaction mixture at 293 K for three days.[2]

  • The product will precipitate from the solution.

  • Collect the solid by filtration, wash with methanol, and dry under vacuum.

Quantitative Data:

ComplexFormulaYield (%)ColorMagnetic Properties
[[Cu₃(HpzᵗBu)₆(μ₃-Cl)(μ₃-OH)₃]₂Cu]Cl₆C₆₆H₁₂₈Cl₁₂Cu₇N₁₂O₆ModerateGreenAntiferromagnetic, S=1/2 ground state[2]
[[Cu₃(HpzᵗBu)₆(μ₃-Br)(μ₃-OH)₃]₂Cu]Br₆C₆₆H₁₂₈Br₁₂Cu₇N₁₂O₆ModerateGreenAntiferromagnetic, S=1/2 ground state[2]

Protocol 2.2: General Synthesis of Bioactive Copper(II) Pyrazole Complexes [3]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound derivative

  • Ethanol (EtOH)

  • Bi-distilled water

Procedure:

  • Dissolve Cu(OAc)₂·H₂O (2 mmol) in 5 mL of bi-distilled water.

  • Separately, dissolve the pyrazole derivative (2 mmol) in ethanol.

  • Add the copper solution to the ethanolic solution of the ligand.

  • Heat the reaction mixture under reflux for up to 3 hours until a colored solid appears.[3]

  • Allow the mixture to cool, then filter the solid product.

  • Wash the product with ethanol and dry it over CaCl₂ in a desiccator.[3]

Synthesis of Nickel(II) Complexes

Nickel(II) complexes with pyrazole-based ligands are of interest for their magnetic properties and catalytic applications.

Protocol 3.1: Synthesis of a Paramagnetic Nickel(II) Bis(pyrazolyl)methane Complex [4]

While this protocol uses a bis(pyrazolyl)methane ligand, the general approach is applicable for the synthesis of Ni(II) complexes with this compound.

Materials:

  • [NiBr₂(DME)] (DME = 1,2-dimethoxyethane)

  • This compound

  • An appropriate solvent (e.g., dichloromethane or THF)

Procedure:

  • In a reaction vessel, dissolve [NiBr₂(DME)] in a suitable solvent.

  • Add a stoichiometric amount of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically straightforward.[4]

  • The product can be isolated by removal of the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Quantitative Data (Illustrative for a related system):

ComplexFormulaYield (%)ColorMagnetic Moment (μeff)
[NiBr₂{RCH(3,5-Me₂pz)₂}]C₁₇H₂₂Br₂N₄NiHighGreenParamagnetic
Synthesis of Cobalt(II) Complexes

Cobalt(II) complexes with sterically demanding ligands can exhibit interesting structural and magnetic properties.

Protocol 4.1: General Synthesis of Cobalt(II) Pyrazolone-derived Complexes

This protocol is for a related pyrazolone ligand but demonstrates a general method for preparing Co(II) complexes.

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • This compound

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of cobalt(II) acetate in water and warm it.

  • Prepare a hot ethanolic solution of the this compound ligand.

  • Add the hot cobalt acetate solution to the hot ligand solution.

  • The complex should precipitate out of the solution instantly.

  • Wash the precipitate with a water-ethanol mixture (e.g., 2:1).

  • Dry the resulting product in air and store it in a desiccator.

Quantitative Data (Illustrative for a related system):

ComplexFormulaYield (%)ColorSolubility
Co(II) complex with pyrazolone derivativeVaries with ligandHighPinkSoluble in DMSO, DMF

References

Application Notes and Protocols for the Solvent-Free Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the environmentally friendly, solvent-free synthesis of substituted pyrazoles. Pyrazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional synthetic methods often rely on volatile and hazardous organic solvents, leading to environmental concerns and complex purification procedures. The protocols outlined below offer greener, more efficient alternatives, characterized by high yields, reduced reaction times, and simplified work-up.[2][3][4]

Advantages of Solvent-Free Synthesis

Solvent-free reactions offer significant benefits over traditional solvent-based methods:

  • Environmental Friendliness: Eliminates the use and disposal of hazardous organic solvents, aligning with the principles of green chemistry.[2][3]

  • Increased Efficiency: Often leads to faster reaction rates and higher product yields due to increased reactant concentration.[2][3][5]

  • Economic Viability: Reduces costs associated with solvent purchase, purification, and waste disposal.

  • Simplified Procedures: Work-up and product isolation are often simplified to filtration and washing, avoiding complex extraction and distillation steps.[4]

  • Enhanced Safety: Minimizes the risk of accidents associated with flammable and toxic solvents.

Key Methodologies for Solvent-Free Pyrazole Synthesis

Several effective solvent-free methodologies have been developed for the synthesis of substituted pyrazoles. These primarily include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly heat the reaction mixture, significantly accelerating the rate of reaction.[1][5][6][7]

  • Multicomponent Reactions (MCRs): Involve the one-pot reaction of three or more starting materials to form a complex product, offering high atom economy and operational simplicity.[8]

  • Catalyst-Mediated Synthesis: Employs various catalysts, such as ionic liquids or solid-supported catalysts, to facilitate the reaction under solvent-free conditions.[2][4][8]

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 3,5-Disubstituted Pyrazoles from Chalcones and Hydrazine Hydrate

This protocol describes the rapid, one-pot synthesis of 3,5-diaryl pyrazoles from substituted chalcones and hydrazine hydrate under microwave irradiation.[1]

Experimental Workflow:

cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation Chalcone Substituted Chalcone Mix Mix Reactants Chalcone->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Irradiate Microwave Irradiation (e.g., 300W, 5-10 min) Mix->Irradiate Cool Cool to RT Irradiate->Cool Wash Wash with Water Cool->Wash Recrystallize Recrystallize (e.g., from Ethanol) Wash->Recrystallize Product Pure Pyrazole Product Recrystallize->Product

Caption: Workflow for microwave-assisted pyrazole synthesis.

Materials:

  • Substituted chalcone (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Iodine (catalytic amount)

  • Dimethyl sulfoxide (DMSO) (catalytic amount)

  • Ethanol (for recrystallization)

Equipment:

  • Domestic or laboratory microwave oven

  • Reaction vessel (e.g., conical flask)

  • Buchner funnel and flask

  • Melting point apparatus

Procedure:

  • In a suitable reaction vessel, thoroughly mix the substituted chalcone (1 mmol), hydrazine hydrate (1.5 mmol), a catalytic amount of iodine, and a few drops of DMSO.

  • Place the vessel in the center of the microwave oven and irradiate at a suitable power level (e.g., 300-450W) for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the solid product.

  • Collect the crude product by filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and impurities.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3,5-disubstituted pyrazole.

  • Characterize the final product by spectroscopic methods (IR, NMR) and determine its melting point.

Quantitative Data Summary:

EntrySubstituent on ChalconeReaction Time (min)Yield (%)
14-OCH₃892
24-Cl1090
34-NO₂1088
4Unsubstituted995

Data is representative and may vary based on specific substrates and reaction conditions.

Protocol 2: Multicomponent Solvent-Free Synthesis of 5-Aminopyrazoles

This protocol details a one-pot, four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions using an acidic ionic liquid as a catalyst.[4]

Reaction Pathway:

cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Final Product Aldehyde Aromatic Aldehyde Mix Mix Reactants and Catalyst Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix BetaKetoester β-Ketoester BetaKetoester->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Catalyst Acidic Ionic Liquid [(CH2)4SO3HMIM][HSO4] Catalyst->Mix Heat Heat (e.g., 80°C) Mix->Heat Product Dihydropyrano[2,3-c]pyrazole Heat->Product

Caption: Multicomponent synthesis of pyranopyrazoles.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate [(CH2)4SO3HMIM][HSO4] (catalyst)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hot plate

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of [(CH2)4SO3HMIM][HSO4].

  • Stir the mixture at 80°C for the time specified in the table below or until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to the solidified mixture and stir for a few minutes.

  • Filter the solid product and wash with cold ethanol.

  • The catalyst can be recovered from the filtrate for reuse.

  • The solid product is the pure dihydropyrano[2,3-c]pyrazole. Further purification is typically not required.

  • Characterize the product using appropriate analytical techniques.

Quantitative Data Summary:

EntryAldehyde SubstituentReaction Time (min)Yield (%)
14-Cl1595
24-NO₂2092
34-OCH₃1594
4Unsubstituted1096

Data is representative and may vary based on specific substrates and reaction conditions.[4]

Protocol 3: Catalyst-Free Solvent-Free Synthesis of Pyrazolones

This protocol outlines the synthesis of pyrazolone derivatives through the condensation of β-keto esters with hydrazine derivatives under solvent-free and catalyst-free microwave irradiation.[5]

Logical Relationship of Synthesis:

Reactants β-Keto Ester + Hydrazine Derivative Conditions Solvent-Free Microwave Irradiation Reactants->Conditions Product Substituted Pyrazolone Conditions->Product Advantage1 Rapid Reaction Product->Advantage1 Advantage2 High Yields Product->Advantage2 Advantage3 Eco-Friendly Product->Advantage3

Caption: Catalyst-free pyrazolone synthesis logic.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate) (10 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (10 mmol)

Equipment:

  • Microwave reactor or domestic microwave oven

  • Beaker or flask suitable for microwave irradiation

Procedure:

  • In a microwave-safe vessel, mix the β-keto ester (10 mmol) and the hydrazine derivative (10 mmol).

  • Place the vessel in the microwave and irradiate at a moderate power level (e.g., 200-400W) for a short period (typically 2-5 minutes).

  • Monitor the reaction by observing the solidification of the reaction mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid is the crude pyrazolone product.

  • The product can be purified by recrystallization from a suitable solvent if necessary, although often the purity is high.

  • Characterize the final product by standard analytical methods.

Quantitative Data Summary:

Entryβ-Keto EsterHydrazine DerivativeReaction Time (min)Yield (%)
1Ethyl acetoacetatePhenylhydrazine295
2Methyl acetoacetateHydrazine hydrate392
3Ethyl benzoylacetatePhenylhydrazine490

Data is representative and may vary based on specific substrates and reaction conditions.[5]

These protocols provide a starting point for researchers to explore the efficient and environmentally benign synthesis of substituted pyrazoles. The solvent-free approach not only contributes to sustainable chemistry but also offers practical advantages in terms of speed, yield, and simplicity. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and applications.

References

Application Notes and Protocols: Pyrazole Derivatives in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives have emerged as versatile building blocks in the field of supramolecular chemistry. Their unique structural features, including the presence of two adjacent nitrogen atoms, allow for a multitude of non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. These interactions are fundamental to the construction of complex and functional supramolecular architectures. This document provides detailed application notes and experimental protocols for the use of pyrazole derivatives in the construction of metal-organic frameworks (MOFs), coordination polymers, molecular sensors, supramolecular gels, and host-guest systems.

Metal-Organic Frameworks (MOFs)

Pyrazole-based ligands are extensively used in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. The nitrogen atoms of the pyrazole ring act as excellent coordination sites for metal ions, leading to the formation of robust and stable frameworks.

Application: Gas Adsorption and Separation

Pyrazole-containing MOFs can exhibit high porosity and selective gas uptake capabilities. For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have shown promise for the selective separation of various gases.[1]

Quantitative Data: Gas Adsorption in Pyrazole-Based MOFs

MOF NameLigandMetal Ion(s)Gas AdsorbedAdsorption CapacityReference
[Co(H₂mdp)(Ni(CN)₄)]4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp)Co(II), Ni(II)C₂H₂~2.5 mmol g⁻¹ at 298 K, 1 bar[1]
[Fe(H₂mdp)(Ni(CN)₄)]4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp)Fe(II), Ni(II)C₂H₂~2.2 mmol g⁻¹ at 298 K, 1 bar[1]
Al-3.5-PDA (MOF-303)3,5-pyrazoledicarboxylic acidAl(III)FormaldehydeSaturation: ~5 mmol g⁻¹, Usable: ~3 mmol g⁻¹[2]
Experimental Protocol: Synthesis of a Hofmann-based MOF

This protocol describes the synthesis of [Co(H₂mdp)(Ni(CN)₄)], a Hofmann-based MOF incorporating a bis-pyrazole linker.[1]

Materials:

  • 4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp)

  • Co(NO₃)₂·6H₂O

  • K₂[Ni(CN)₄]·H₂O

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve H₂mdp (0.1 mmol) in 10 mL of ethanol.

  • In a separate vial, dissolve Co(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of deionized water.

  • In a third vial, dissolve K₂[Ni(CN)₄]·H₂O (0.1 mmol) in 5 mL of deionized water.

  • Slowly add the cobalt nitrate solution to the H₂mdp solution while stirring.

  • To this mixture, add the potassium tetracyanonickelate solution dropwise.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Characterization:

The resulting MOF can be characterized by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Coordination Polymers

Coordination polymers are another class of materials where pyrazole derivatives act as ligands to bridge metal centers, forming one-, two-, or three-dimensional structures. These materials have applications in sensing, catalysis, and luminescence.

Application: Luminescent Sensing of Antibiotics

A terbium(III) coordination polymer based on a pyrazole-pyridine functionalized terephthalic acid has been shown to be a highly selective and sensitive luminescent probe for the detection of quinolone antibiotics.[3]

Quantitative Data: Performance of a Pyrazole-Based Coordination Polymer Sensor

AnalyteDetection Limit (nM)Quantum Yield (Φ)Reference
Ofloxacin (OFX)27.9-[3]
Levofloxacin (LFX)17.1-[3]
Norfloxacin (NFX)8.0-[3]
Experimental Protocol: Synthesis of a Luminescent Tb(III) Coordination Polymer

This protocol outlines the solvothermal synthesis of [Tb(HPPIPA)(PPIPA)(H₂O)]ₙ, a luminescent coordination polymer for antibiotic detection.[3]

Materials:

  • 5-(2-(Pyrazol-1-yl)pyridin-5-yl)terephthalic acid (H₂PPIPA)

  • Tb(NO₃)₃·6H₂O

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Nitric acid (HNO₃, 1 M)

Procedure:

  • In a 15 mL PTFE-lined stainless steel autoclave, combine H₂PPIPA (0.2 mmol, 63.2 mg) and Tb(NO₃)₃·6H₂O (0.2 mmol, 90.6 mg).

  • Add a mixed solvent of CH₃CN and H₂O (2:6 v/v, 8 mL total volume).

  • Add 100 μL of 1 M HNO₃ to the mixture.

  • Seal the autoclave and heat it at 160 °C for 72 hours.

  • After cooling to room temperature, collect the resulting crystals by filtration, wash with water and ethanol, and dry in air.

Sensing Application Workflow

cluster_prep Probe Preparation cluster_detection Analyte Detection CP Coordination Polymer Crystal Dispersion Disperse in Water (Ultrasonication) CP->Dispersion Suspension Stable Suspension Dispersion->Suspension Analyte Add Quinolone Antibiotic Solution Suspension->Analyte Measurement Measure Fluorescence (Turn-on Response) Analyte->Measurement

Caption: Workflow for the detection of quinolone antibiotics using a pyrazole-based coordination polymer.

Molecular Sensors

The ability of pyrazole derivatives to chelate metal ions is harnessed in the design of molecular sensors. Upon binding to a specific analyte, these sensors exhibit a change in their photophysical properties, such as color or fluorescence, allowing for qualitative and quantitative detection.

Application: Colorimetric and Fluorescent Sensing of Metal Ions

Pyrazole-based chemosensors have been developed for the selective detection of various metal ions, including Cu²⁺ and Fe³⁺.[4][5] These sensors often exhibit high sensitivity and selectivity, with detectable changes in their UV-Vis absorption and fluorescence emission spectra upon metal ion binding.

Quantitative Data: Performance of Pyrazole-Based Molecular Sensors

SensorAnalyteDetection LimitQuantum Yield (Φ)Reference
Pyrazole-pyrazoline probeFe³⁺3.9 x 10⁻¹⁰ M-[5]
Imine-based pyrazol-5-olCu²⁺1.6 µM-[4]
Pyrazolo[4,3-b]pyridineBF₃-0.35 (free), 0.65 (bound)[3]
Experimental Protocol: Synthesis of a Pyrazole-Based Chemosensor for Cu²⁺

This protocol describes the synthesis of an imine-based pyrazole derivative for the colorimetric detection of Cu²⁺.[4]

Materials:

  • 3-amino-1H-pyrazol-5-ol

  • m-Anisaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-amino-1H-pyrazol-5-ol (1 mmol, 100 mg) in 20 mL of ethanol.

  • To this solution, add a solution of m-anisaldehyde (1 mmol, 137.8 mg) in 15 mL of ethanol with continuous stirring.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for 10 hours.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with ethanol and recrystallize from hot ethanol to obtain the pure sensor.

Sensing Mechanism

Sensor Pyrazole-based Sensor (Free Ligand) Complex Sensor-Cu²⁺ Complex Sensor->Complex Binding Analyte Cu²⁺ Ion Analyte->Complex Signal Colorimetric/Fluorescent Signal Change Complex->Signal

Caption: General mechanism of a pyrazole-based molecular sensor for metal ion detection.

Supramolecular Gels

Low molecular weight gelators (LMWGs) based on pyrazole derivatives can self-assemble in solvents to form three-dimensional networks, entrapping the solvent and forming supramolecular gels. These materials are often responsive to external stimuli such as temperature, pH, and the presence of specific ions.

Application: Stimuli-Responsive Soft Materials

Supramolecular gels derived from pyrrolo-pyrazole peptidomimetics have been shown to exhibit thermoreversibility and phase-selective gelation in organic solvents.[6] The mechanical properties of these gels can be characterized by rheology.

Quantitative Data: Rheological Properties of a Pyrazole-Based Supramolecular Gel

Solvent SystemGelator Concentration (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
Toluene/Dioxane (10:1)2~10⁴~10³[6]
Xylene2~10⁴~10³[6]
Benzene2~10³~10²[6]
Experimental Protocol: Formation of a Pyrrolo-Pyrazole Based Supramolecular Gel

This protocol describes the preparation of a supramolecular organogel from a pyrrolo-pyrazole peptidomimetic.[6]

Materials:

  • Pyrrolo-pyrazole peptidomimetic gelator

  • Toluene

  • Dioxane

Procedure:

  • Weigh the desired amount of the gelator to achieve a 2% w/v concentration in a vial.

  • Add the solvent mixture (toluene/dioxane, 10:1 v/v).

  • Heat the mixture until the solid is completely dissolved.

  • Allow the solution to cool to room temperature without disturbance.

  • Gel formation is confirmed by inverting the vial; a stable gel will not flow.

Self-Assembly Process

Monomer Gelator Molecules (Solution) Fibers Self-Assembled Fibers Monomer->Fibers Non-covalent Interactions Network 3D Gel Network Fibers->Network Entanglement Host Pyrazolate Cage (Host) Complex Host-Guest Complex Host->Complex Encapsulation Guest Guest Molecule (e.g., Fullerene) Guest->Complex

References

Application Note: High-Yield Experimental Setups for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazoles are a cornerstone class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them a privileged scaffold in drug discovery.[1][2] The efficient, high-yield synthesis of substituted pyrazoles is therefore a critical task in medicinal and process chemistry. This document provides detailed protocols and comparative data for several robust and modern methods for pyrazole synthesis, designed to offer researchers a practical guide to producing these valuable molecules.

Overview of Synthetic Strategies

The synthesis of the pyrazole ring is most commonly achieved through the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophile.[3][4] While numerous methods exist, they can be broadly categorized:

  • Knorr Pyrazole Synthesis: The classical and most widely used method, involving the cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines, often under acidic or basic conditions.[5][6]

  • Reaction with α,β-Unsaturated Carbonyls: This approach uses precursors like chalcones, which react with hydrazines to form pyrazoline intermediates that are subsequently oxidized to the aromatic pyrazole.[3][7]

  • 1,3-Dipolar Cycloadditions: A highly versatile method that typically involves the reaction of an alkyne with a nitrile imine, the latter often generated in situ from a hydrazonoyl halide or by the oxidation of a hydrazone.[3][7][8]

  • Modern Energy-Assisted Methods: To improve yields, reduce reaction times, and promote green chemistry principles, techniques like microwave irradiation are increasingly employed.[9][10][11]

  • Continuous-Flow Synthesis: For enhanced safety, reproducibility, and scalability, flow chemistry offers a state-of-the-art alternative to batch processing, allowing for precise control over reaction conditions.[12][13]

The following sections provide detailed protocols for three high-yield methods: a classic Knorr synthesis, a modern microwave-assisted approach, and an advanced continuous-flow process.

Comparative Data of Synthesis Protocols

The table below summarizes the key quantitative parameters of the detailed protocols, allowing for an at-a-glance comparison of their efficiency and requirements.

Parameter Protocol 1: Knorr Synthesis Protocol 2: Microwave-Assisted Synthesis Protocol 3: Continuous-Flow Synthesis
Starting Materials Ethyl acetoacetate, Phenylhydrazineα,β-Unsaturated Ketones, ArylhydrazinesAcetophenones, DMADMF, Hydrazine
Methodology Conventional Heating (Reflux)Microwave IrradiationTandem Continuous Flow
Catalyst/Medium Acetic Acid (optional) / NeatAcetic AcidNone (Thermal)
Temperature ~100 °C[14]120 °C[9]150 - 170 °C[13]
Reaction Time ~1 hour[14]7 - 10 minutes[9]~12 minutes (residence time)[13]
Reported Yield High (often >90%)[14]68 - 86%[9]High (often >90%)[13]
Key Advantages Simple setup, robust, well-establishedDrastically reduced time, high efficiencyHigh safety, scalability, reproducibility[12][13]
Key Disadvantages Longer reaction time, potential for side productsRequires specialized equipmentHigh initial setup cost, requires optimization

Experimental Protocols & Workflows

Logical Workflow for Pyrazole Synthesis

The general logic for synthesizing pyrazoles involves selecting appropriate precursors that can undergo a cyclization reaction to form the five-membered heterocyclic ring.

G cluster_precursors Precursor Selection cluster_reaction Reaction & Cyclization cluster_post Product Handling dicarbonyl 1,3-Dicarbonyl Compounds reaction Cyclocondensation or Cycloaddition dicarbonyl->reaction ab_unsat α,β-Unsaturated Carbonyls ab_unsat->reaction alkyne Alkynes / Alkenes alkyne->reaction hydrazine Hydrazine Derivatives hydrazine->reaction isolation Isolation & Work-up reaction->isolation purification Purification (Crystallization / Chromatography) isolation->purification product Final Pyrazole Product purification->product G start Start reagents 1. Combine Ethyl Acetoacetate (1.0 eq) and Phenylhydrazine (1.0 eq) in a flask. start->reagents heat 2. Heat mixture under reflux (~100°C) with stirring for 1 hour. reagents->heat cool 3. Cool the reaction mixture in an ice bath to induce crystallization. heat->cool filter 4. Collect the crude solid product by vacuum filtration. cool->filter purify 5. Recrystallize the solid from hot ethanol to obtain pure pyrazolone product. filter->purify end End purify->end G start Start reagents 1. Combine α,β-unsaturated ketone (1.0 eq), arylhydrazine (1.2 eq), and acetic acid in a microwave reaction vessel. start->reagents irradiate 2. Seal the vessel and place it in a microwave reactor. Irradiate at 360 W to a temperature of 120°C for 7-10 minutes. reagents->irradiate cool 3. Cool the vessel to room temperature. Pour the mixture into crushed ice. irradiate->cool precipitate 4. Collect the resulting precipitate by vacuum filtration. cool->precipitate purify 5. Wash the solid with water and dry to obtain the final pyrazole product. precipitate->purify end End purify->end G pumpA Pump A: Acetophenone + DMADMF in DMF reactor1 Reactor 1 (Coil) 170°C, 10 min residence time (Enaminone Formation) pumpA->reactor1 pumpB Pump B: Hydrazine in DMF t_mixer T-Mixer pumpB->t_mixer reactor1->t_mixer reactor2 Reactor 2 (Chip) 150°C, 2 min residence time (Cyclization) t_mixer->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

References

Application Notes and Protocols: 3,5-di-tert-butyl-1H-pyrazole in the Synthesis of Scorpionate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scorpionate ligands, formally known as poly(pyrazolyl)borates, are a versatile class of tripodal ligands that have significantly impacted coordination chemistry, catalysis, and the development of therapeutic agents. Their unique coordination properties, which mimic the facial binding of a scorpion's pincers and tail, allow for the stabilization of a wide range of metal centers in various oxidation states. The steric and electronic properties of scorpionate ligands can be finely tuned by modifying the substituents on the pyrazole rings. The use of the sterically demanding 3,5-di-tert-butyl-1H-pyrazole as a precursor leads to the formation of highly hindered scorpionate ligands, such as hydrotris(3,5-di-tert-butylpyrazolyl)borate (Tpt-Bu2) and dihydrobis(3,5-di-tert-butylpyrazolyl)borate (Bpt-Bu2). These bulky ligands are instrumental in creating coordinatively unsaturated metal complexes, promoting unusual coordination geometries, and enhancing catalytic activity by preventing dimerization or deactivation pathways.

This document provides detailed application notes and experimental protocols for the synthesis of scorpionate ligands derived from this compound and their subsequent use in forming metal complexes.

Synthetic Pathways and Logic

The synthesis of scorpionate ligands from this compound follows a well-established methodology first popularized by Trofimenko. The degree of pyrazolyl substitution on the boron atom can be controlled by stoichiometry and reaction temperature.

Synthesis_Pathway cluster_start Starting Materials cluster_products Scorpionate Ligand Salts cluster_complex Metal Complexation Pyrazole This compound Reaction Solvent-free melt ~180-200 °C Pyrazole->Reaction 2 equiv. KBH4 Potassium Borohydride (KBH4) KBH4->Reaction 1 equiv. Bp_ligand Potassium Dihydrobis(3,5-di-tert-butylpyrazolyl)borate (KBpt-Bu2) Metal_Complex [M(Tpt-Bu2)Xn] Bp_ligand->Metal_Complex + Metal Salt (MXn) Reaction2 Higher Temp. Longer Time Bp_ligand->Reaction2 + 1 equiv. Pyrazole Tp_ligand Potassium Hydrotris(3,5-di-tert-butylpyrazolyl)borate (KTpt-Bu2) Tp_ligand->Metal_Complex + Metal Salt (MXn) Reaction->Bp_ligand Lower Temp. Shorter Time Reaction2->Tp_ligand

Caption: Synthetic pathway for Bpt-Bu2 and Tpt-Bu2 ligands.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a solvent-free method for the synthesis of the pyrazole precursor.

Materials:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine hydrate.

  • Heat the mixture with stirring in an oil bath at 100-110 °C for 2-3 hours. The reaction mixture will become homogeneous and then solidify upon cooling.

  • Allow the reaction to cool to room temperature.

  • Recrystallize the crude solid product from a minimal amount of hot ethanol or methanol.

  • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Protocol 2: Synthesis of Potassium Hydrotris(3,5-di-tert-butylpyrazolyl)borate (KTpt-Bu2)

This protocol describes the synthesis of the tris-substituted scorpionate ligand via a solvent-free melt reaction.

Materials:

  • This compound (3.3 eq, ~10% excess)

  • Potassium borohydride (KBH4) (1.0 eq)

Procedure:

  • Caution: This reaction evolves hydrogen gas and should be performed in a well-ventilated fume hood.

  • Thoroughly grind this compound and potassium borohydride together in a mortar and pestle.

  • Transfer the fine powder to a round-bottom flask equipped with a magnetic stirrer and an outlet connected to an oil bubbler to monitor gas evolution.

  • Heat the flask in an oil bath, gradually increasing the temperature to 200-220 °C.

  • Maintain this temperature for 2-4 hours, or until the evolution of hydrogen gas ceases. The mixture will melt and then re-solidify.

  • Allow the flask to cool to room temperature. The resulting solid is the crude product.

  • Purify the product by dissolving it in a minimal amount of hot toluene, filtering to remove any unreacted KBH4, and then allowing it to crystallize upon cooling. Alternatively, the crude product can be washed with a non-polar solvent like hexane to remove excess pyrazole.

  • Collect the purified white solid by vacuum filtration and dry thoroughly.

Protocol 3: Synthesis of Potassium Dihydrobis(3,5-di-tert-butylpyrazolyl)borate (KBpt-Bu2)

This protocol is for the synthesis of the bis-substituted scorpionate ligand.

Materials:

  • This compound (2.2 eq, ~10% excess)

  • Potassium borohydride (KBH4) (1.0 eq)

Procedure:

  • Follow steps 1-3 from Protocol 2, using the stoichiometry listed above.

  • Heat the mixture in an oil bath to a lower temperature range of 180-200 °C.

  • Maintain this temperature for a shorter duration, typically 1-2 hours, carefully monitoring the H2 evolution. Stopping the reaction after approximately 2 equivalents of H2 have been evolved is key.

  • Cool the reaction to room temperature.

  • The workup and purification are similar to Protocol 2. Washing the crude solid with hot hexane is effective for removing unreacted pyrazole and any tris-substituted byproduct.

General Workflow

The overall process from starting materials to a purified metal complex involves a series of sequential steps.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_purification Purification cluster_complexation Complexation Start Combine Pyrazole and KBH4 Heat Heat in Oil Bath (Melt Reaction) Start->Heat Monitor Monitor H2 Evolution Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Wash with Hexane/Toluene Cool->Wash Filter Vacuum Filtration Wash->Filter Dry Dry in Vacuo Filter->Dry Characterize1 Characterize Ligand (NMR, IR) Dry->Characterize1 React React Ligand Salt with Metal Halide Characterize1->React Stir Stir in Solvent (e.g., THF, CH2Cl2) React->Stir Isolate Isolate Metal Complex (Filtration, Extraction) Stir->Isolate Characterize2 Characterize Complex (X-ray, MS, etc.) Isolate->Characterize2

Caption: General experimental workflow for scorpionate synthesis.

Quantitative Data Summary

The following tables summarize typical characterization data for the ligands and a representative metal complex.

Table 1: Ligand Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)11B NMR (CDCl3, δ ppm)IR (KBr, cm-1)
KTpt-Bu2 ~6.0 (s, 3H, pz-H), ~1.3 (s, 27H, t-Bu), ~1.1 (s, 27H, t-Bu)~ -5 to -7 (br)~2500 (νB-H), ~2960 (νC-H)
KBpt-Bu2 ~5.9 (s, 2H, pz-H), ~1.4 (s, 18H, t-Bu), ~1.2 (s, 18H, t-Bu)~ -10 to -12 (t)~2400, 2280 (νB-H), ~2960 (νC-H)

Table 2: Representative Metal Complex Data (Example: [Co(Tpt-Bu2)(NCS)])

PropertyData
Appearance Blue crystals
Magnetic Moment ~4.5 µB (High-spin Co(II))
IR (KBr, cm-1) ~2550 (νB-H), ~2080 (νNCS)
Coordination Geometry Distorted tetrahedral

Applications in Research and Development

  • Catalysis: The steric bulk of the di-tert-butyl substituents creates a protective pocket around the metal center. This feature is highly valuable in catalysis, for instance, in olefin polymerization where it can influence the polymer's tacticity and prevent catalyst deactivation.

  • Bioinorganic Modeling: These ligands are used to synthesize model complexes that mimic the active sites of metalloenzymes. The hindered nature of the ligand allows for the stabilization of reactive intermediates and unusual coordination numbers, providing insights into biological processes.

  • Drug Development: Metal complexes incorporating scorpionate ligands are being investigated for their therapeutic potential. The ligand framework can be modified to tune the lability and redox properties of the metal center, which is crucial for designing effective metallodrugs with specific biological targets. The stability imparted by the tripodal ligand can reduce metal leaching and associated toxicity.

Conclusion

This compound is a critical building block for constructing sterically demanding scorpionate ligands. The protocols provided herein offer a reliable pathway to synthesize Tpt-Bu2 and Bpt-Bu2 ligands, opening avenues for the development of novel catalysts, bioinorganic models, and therapeutic agents. The robust nature and tunable properties of these scorpionate systems ensure their continued prominence in chemical and pharmaceutical research.

Application Notes and Protocols for the Analytical Characterization of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the primary analytical techniques for the characterization of pyrazole derivatives, which are crucial scaffolds in pharmaceutical and materials science. The following sections provide summaries of key analytical data and detailed experimental methodologies to ensure accurate identification, purity assessment, and structural elucidation of pyrazole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazoles, providing detailed information about the molecular structure and connectivity. Both ¹H and ¹³C NMR are routinely employed.

Application Notes
  • ¹H NMR: The proton NMR spectra of pyrazoles typically show distinct signals for the protons on the pyrazole ring and any substituents. The chemical shifts are influenced by the electronic environment and the substitution pattern on the ring. For instance, in 1-methylpyrazole, the protons H3, H5, and H4 appear at approximately 7.5 ppm (doublet), 7.4 ppm (doublet), and 6.2 ppm (triplet), respectively.[1] The N-CH₃ protons are observed around 3.9 ppm as a singlet.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the pyrazole. For 1-methylpyrazole, the carbon atoms C3, C5, and C4 of the pyrazole ring resonate at approximately 138.7 ppm, 129.2 ppm, and 105.4 ppm, respectively.[1] The N-CH₃ carbon appears at around 39.1 ppm.[1]

  • Tautomerism: It is important to note that NH-pyrazoles can exist as a tautomeric equilibrium of two forms, which can affect the NMR spectra.[2]

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

Atom¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
C3/H3~7.5d~1.8~138.7
C4/H4~6.2t~2.1~105.4
C5/H5~7.4d~2.3~129.2
N-CH₃~3.9s-~39.1
Experimental Protocol: NMR Analysis of a Pyrazole Derivative
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, and a longer acquisition time and more scans compared to ¹H NMR to achieve adequate sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Compare the obtained spectra with literature data for known pyrazole compounds or use computational methods for theoretical predictions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of pyrazole derivatives, aiding in their identification and structural confirmation.

Application Notes
  • Molecular Ion: The mass spectrum of a pyrazole compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.[2]

  • Fragmentation Pattern: The fragmentation of pyrazoles is influenced by the nature and position of substituents on the ring. Common fragmentation pathways involve the loss of small molecules like HCN, N₂, or radicals from the substituents.[2] For example, 1-methylpyrazole can lose a hydrogen radical from the methyl group.[2]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS) of a Pyrazole Derivative
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically at 70 eV).[6]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with known fragmentation mechanisms of pyrazoles.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, quantification, and purity assessment of pyrazole compounds.[7]

Application Notes
  • Stationary Phase: A reverse-phase C18 column is commonly used for the separation of pyrazole derivatives.[8]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).[7][9]

  • Detection: UV detection is commonly employed, with the detection wavelength set at or near the λmax of the pyrazole compound.[8]

Quantitative Data Summary

Table 2: Representative HPLC Method Parameters for Pyrazole Analysis

ParameterConditionReference
ColumnEclipse XDB C18 (150mm x 4.6mm, 5µm)[8]
Mobile Phase0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v)[8]
Flow Rate1.0 mL/min[8]
Detection Wavelength206 nm[8]
Column Temperature25 ± 2°C[8]
Injection Volume5.0 µL[8]
Experimental Protocol: Purity Analysis of a Pyrazole Derivative by HPLC
  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the pyrazole reference standard of a known concentration (e.g., 0.5 mg/mL) in the mobile phase or a suitable solvent.[7]

    • Sample Solution: Prepare a solution of the pyrazole sample to be analyzed at the same concentration as the standard solution.[7]

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase as determined by method development.

  • Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for pyrazole derivatives, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Application Notes
  • Crystal System and Space Group: The analysis of the diffraction pattern allows for the determination of the crystal system (e.g., triclinic, monoclinic) and the space group.[10]

  • Molecular Structure: The refined crystal structure provides precise information on the molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking.[11]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα radiation.[12]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.[12]

  • Data Analysis: Analyze the final crystal structure to obtain detailed geometric parameters and information about intermolecular interactions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a pyrazole molecule.

Application Notes
  • N-H Stretching: For NH-pyrazoles, a characteristic N-H stretching vibration is observed in the region of 3100-3180 cm⁻¹.[12]

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

  • Substituent Vibrations: The IR spectrum will also show characteristic absorption bands for any substituents present on the pyrazole ring. For example, a carbonyl (C=O) group will show a strong absorption around 1650-1750 cm⁻¹.[13][14]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent for solution-phase analysis.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole molecule.

Application Notes
  • π → π* Transitions: Pyrazole and its derivatives typically exhibit π → π* electronic transitions.[1] The parent pyrazole shows absorption in the far-UV region.[1] Substituents on the pyrazole ring can shift the absorption maxima (λmax) to longer wavelengths.

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption bands.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole sample in a UV-grade solvent (e.g., ethanol, cyclohexane) of known concentration.[1]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Experimental Workflow for Pyrazole Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized pyrazole derivative.

G Experimental Workflow for Pyrazole Characterization cluster_synthesis Synthesis and Purification cluster_preliminary Preliminary Characterization cluster_spectroscopic Spectroscopic Analysis cluster_advanced Advanced Characterization cluster_final Final Confirmation Synthesis Pyrazole Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis HPLC HPLC Analysis (Purity) Purification->HPLC XRay Single Crystal X-Ray (If crystals available) Purification->XRay Elemental Elemental Analysis (%C, %H, %N) Purification->Elemental NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MeltingPoint->NMR StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation MS->StructureElucidation FTIR->StructureElucidation UVVis->StructureElucidation HPLC->StructureElucidation XRay->StructureElucidation Elemental->StructureElucidation

References

Functionalization of the Pyrazole Ring at the N1 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its presence in numerous biologically active compounds.[1] Functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, leading to the development of novel therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the N1-functionalization of pyrazoles, including alkylation, arylation, acylation, and sulfonylation, to guide researchers in the synthesis of diverse pyrazole derivatives.

N1-Functionalization Strategies: An Overview

The functionalization of the pyrazole ring at the N1 position can be achieved through several synthetic transformations. The choice of method often depends on the desired substituent, the substrate's electronic and steric properties, and the required regioselectivity, especially in the case of unsymmetrically substituted pyrazoles.

N1_Functionalization General Strategies for N1-Functionalization of Pyrazoles pyrazole Pyrazole N1_alkylation N1-Alkylation pyrazole->N1_alkylation Alkyl Halides, Trichloroacetimidates, α-Halomethylsilanes N1_arylation N1-Arylation pyrazole->N1_arylation Aryl Halides, Arylboronic Acids N1_acylation N1-Acylation pyrazole->N1_acylation Acyl Chlorides, Anhydrides N1_sulfonylation N1-Sulfonylation pyrazole->N1_sulfonylation Sulfonyl Chlorides, Sulfonyl Hydrazides

Caption: Overview of N1-functionalization methods for the pyrazole ring.

N1-Alkylation of Pyrazoles

N1-alkylation is a common and versatile method for introducing a wide range of alkyl groups onto the pyrazole ring.

Application Notes:

Several methods have been developed for the N1-alkylation of pyrazoles. The classical approach involves the use of an alkyl halide in the presence of a base.[2] For enhanced regioselectivity and milder reaction conditions, methods utilizing trichloroacetimidates with a Brønsted acid catalyst or sterically demanding α-halomethylsilanes have been reported.[3][4][5][6][7] The choice of base and solvent can significantly influence the regioselectivity of the alkylation of unsymmetrical pyrazoles.[8]

Quantitative Data for N1-Alkylation Methods:
MethodReagentsSolventBase/CatalystTemperatureTime (h)Yield (%)Regioselectivity (N1:N2)Reference
Alkyl HalideAlkyl halideDMFNaH0 °C to RT2-16VariesSubstrate dependent[2]
TrichloroacetimidateAlkyl TrichloroacetimidateDCECSA (Brønsted acid)RT441-92Sterically controlled[3][5]
Masked Methylating Reagentα-HalomethylsilaneDMSOKHMDSRT2Good92:8 to >99:1[4][6]
Experimental Protocol: N1-Alkylation using Alkyl Halide and NaH

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide and sodium hydride.

N1_Alkylation_Workflow Experimental Workflow for N1-Alkylation start Start dissolve Dissolve pyrazole in anhydrous DMF start->dissolve add_base Add NaH portionwise at 0 °C dissolve->add_base deprotonation Stir for 30 min at 0 °C for deprotonation add_base->deprotonation add_alkyl_halide Add alkyl halide dropwise at 0 °C deprotonation->add_alkyl_halide reaction Warm to RT and stir for 2-16 h add_alkyl_halide->reaction quench Quench with saturated aq. NH4Cl at 0 °C reaction->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for a typical N1-alkylation reaction.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portionwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-alkylated pyrazole.[2]

N1-Arylation of Pyrazoles

N1-arylation introduces an aryl group at the N1 position, a common structural motif in many marketed drugs.[1]

Application Notes:

Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for the N1-arylation of pyrazoles. Copper-catalyzed methods, often employing diamine ligands, can couple pyrazoles with aryl iodides or bromides.[1][9][10] Palladium-catalyzed reactions, utilizing specialized phosphine ligands, are effective for the coupling of aryl triflates and a broader range of aryl halides, often with high N1-selectivity.[11][12][13][14]

Quantitative Data for N1-Arylation Methods:
MethodArylating AgentCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Copper-catalyzedAryl iodide/bromideCuI / Diamine ligandK₃PO₄/Cs₂CO₃Dioxane/Toluene11024Good[1][9][10]
Palladium-catalyzedAryl triflatePd(OAc)₂ / tBuBrettPhosNaOtBuToluene10012-24High[11][12]
Palladium-catalyzedAryl bromide/chloridePd₂(dba)₃ / L1NaOtBuToluene1205-2493-95[13][14]
Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a pyrazole with an aryl halide.

Materials:

  • Pyrazole derivative (1.2 eq)

  • Aryl halide (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel, add the pyrazole, aryl halide, CuI, diamine ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the required time.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N1-arylpyrazole.[1][9][10]

N1-Acylation of Pyrazoles

N1-acylation introduces an acyl group, providing access to N-acylpyrazoles which are valuable intermediates and can exhibit biological activity.

Application Notes:

N-acyl pyrazoles can be synthesized through the direct acylation of the pyrazole ring with acylating agents such as acyl chlorides or anhydrides.[15] The reaction with anhydrides can be catalyzed by strong acids like sulfuric acid.[16] Another green and efficient method involves the reaction of carbohydrazide derivatives with 1,3-diketones in a ball mill with a catalytic amount of sulfuric acid.[15]

Quantitative Data for N1-Acylation Methods:
MethodAcylating AgentCatalystConditionsTime (h)Yield (%)Reference
Direct AcylationCarboxylic anhydrideH₂SO₄Neat, RT to 60 °C1-2441-86[16]
Cyclocondensation1,3-Diketone & CarbohydrazideH₂SO₄ (cat.)Ball mill, RT0.5-1Good[15]
Experimental Protocol: Direct N1-Acylation with Anhydride

The following is a general procedure for the direct N1-acylation of a pyrazole using a carboxylic anhydride and sulfuric acid.

Materials:

  • N-substituted pyrazole (1.0 eq)

  • Carboxylic anhydride (1.5-3.0 eq)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a reaction flask, add the N-substituted pyrazole and the carboxylic anhydride.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 1-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N1-acylpyrazole.[16]

N1-Sulfonylation of Pyrazoles

N1-sulfonylation introduces a sulfonyl group, a common pharmacophore, onto the pyrazole ring.

Application Notes:

N-sulfonyl pyrazoles can be synthesized by reacting pyrazoles with sulfonyl chlorides.[17] An alternative approach involves the cyclization of sulfonyl hydrazines with enaminones.[18] More recently, an electrochemical method for the N-sulfonylation of azoles with sulfonyl hydrazides has been developed, offering a metal-free and mild alternative.[19]

Quantitative Data for N1-Sulfonylation Methods:
MethodSulfonylating AgentConditionsTime (h)Yield (%)Reference
Sulfonyl ChlorideChlorosulfonic acid, SOCl₂Chloroform, 0 °C to 60 °C1290[17]
CyclizationSulfonyl hydrazine, Enaminonep-TSA, Toluene, reflux12-24Moderate to good[18]
ElectrochemicalSulfonyl hydrazideDivided cell, Carbon electrodes, MeCN/H₂O2-4Good to excellent[19]
Experimental Protocol: N1-Sulfonylation using Sulfonyl Chloride

This protocol describes the synthesis of a pyrazole-4-sulfonyl chloride, which can then be reacted with amines to form sulfonamides.

Materials:

  • 3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Chlorosulfonic acid (5.5 eq)

  • Thionyl chloride (1.3 eq)

  • Chloroform

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole in chloroform.

  • Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform at 0 °C.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mass at 60 °C over 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with chloroform.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the pyrazole-4-sulfonyl chloride.[17]

Conclusion

The N1-functionalization of the pyrazole ring is a powerful tool in the arsenal of medicinal chemists and drug development professionals. The protocols and data presented herein offer a comprehensive guide to the key methods for introducing alkyl, aryl, acyl, and sulfonyl groups at this position. Careful selection of the synthetic strategy based on the desired functionality and substrate characteristics will enable the efficient generation of diverse pyrazole libraries for the discovery of new and improved therapeutic agents.

References

use of pyrazole compounds as building blocks in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern organic and medicinal chemistry. Their unique structural and electronic properties have established them as "privileged scaffolds" in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring system stems from the ability to readily functionalize it at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This document provides detailed application notes and experimental protocols for two fundamental and widely employed methods for the synthesis of pyrazole-containing compounds: the classic Knorr pyrazole synthesis and a modern multicomponent reaction strategy.

Application Note 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying both the dicarbonyl and hydrazine starting materials.

A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, as well as the steric and electronic nature of the substituents on both reactants, can influence the regiochemical outcome.

Experimental Protocol 1.1: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol describes the synthesis of 3,5-diphenyl-1H-pyrazole from dibenzoylmethane and thiosemicarbazide, which serves as a hydrazine surrogate.[1]

Materials:

  • Dibenzoylmethane

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Hydrochloric Acid (catalyst)

  • Dry Ether

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Microwave reactor (for alternative method)

Procedure (Classical Heating):

  • In a round-bottom flask, combine an equimolar mixture of dibenzoylmethane (1 mmol) and thiosemicarbazide (1 mmol).

  • Add 10 mL of glacial acetic acid and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and maintain for approximately 8 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure to obtain an oily residue.

  • Treat the residue with dry ether to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ether, and dry.

  • Recrystallize the crude product from ethanol to yield pure 3,5-diphenyl-1H-pyrazole.

Procedure (Microwave Irradiation):

  • In a microwave-safe reaction vessel, combine an equimolar mixture of dibenzoylmethane (1 mmol) and thiosemicarbazide (1 mmol).

  • Add 10 mL of glacial acetic acid and a catalytic amount of hydrochloric acid.

  • Subject the mixture to microwave irradiation (e.g., 150W) for a short period (typically a few minutes, optimization may be required).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the product as described in the classical heating method. Microwave irradiation often leads to higher yields and purity in a significantly shorter reaction time.[1]

Quantitative Data:

MethodReactant 1Reactant 2ProductYield (%)Melting Point (°C)
ClassicalDibenzoylmethaneThiosemicarbazide3,5-Diphenyl-1H-pyrazoleGood198-200
MicrowaveDibenzoylmethaneThiosemicarbazide3,5-Diphenyl-1H-pyrazoleHigh199-201

Characterization:

  • IR (KBr, cm⁻¹): Peaks corresponding to N-H and C=N stretching.

  • ¹H NMR (CDCl₃, δ ppm): Signals for the pyrazole CH, aromatic protons, and the N-H proton.

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the pyrazole and phenyl carbons.

Knorr_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Dibenzoylmethane & Thiosemicarbazide Heating Reflux (8h) or Microwave Reactants->Heating Solvent Glacial Acetic Acid + HCl (cat.) Solvent->Heating Evaporation Solvent Evaporation Heating->Evaporation Precipitation Precipitation with Ether Evaporation->Precipitation Filtration Filtration & Drying Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 3,5-Diphenyl-1H-pyrazole Recrystallization->Product

Knorr Synthesis Workflow

Application Note 2: Multicomponent Synthesis of Pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. For pyrazole synthesis, MCRs provide a convergent and highly flexible strategy to access polysubstituted derivatives that would otherwise require lengthy multi-step sequences.

Experimental Protocol 2.1: Four-Component Synthesis of Functionalized Pyrazoles

This protocol describes a one-pot, four-component reaction for the synthesis of highly functionalized pyrazole derivatives from malononitrile, ethyl cyanoacetate, hydrazine hydrate, and an aromatic aldehyde.

Materials:

  • Malononitrile

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of malononitrile (1 mmol), ethyl cyanoacetate (1 mmol), hydrazine hydrate (1 mmol), and the desired aromatic aldehyde (1 mmol).

  • Add 2 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80 °C with stirring for 50 minutes.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold ethanol to afford the pure product.

Quantitative Data for 2-((3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methylene)malononitrile:

Reactant 1Reactant 2Reactant 3Reactant 4ProductYield (%)
MalononitrileEthyl CyanoacetateHydrazine Hydrate4-Methoxybenzaldehyde2-((3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methylene)malononitrileExcellent

Characterization:

  • IR (KBr, cm⁻¹): Characteristic peaks for NH₂, C=O, C≡N, and C=C functional groups.

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons, methoxy group, and amine protons.

  • ¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbonyl, nitrile, and aromatic carbons.

MCR_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates Formation cluster_cyclization Cyclization & Rearrangement cluster_product Final Product R1 Malononitrile I3 Intermediate C (Knoevenagel) R1->I3 R2 Ethyl Cyanoacetate I1 Intermediate A (Condensation) R2->I1 R3 Hydrazine Hydrate R3->I1 R4 Aldehyde R4->I3 I2 Intermediate B (Tautomerization) I1->I2 I4 Intermediate D (Michael Addition) I2->I4 I3->I4 I5 Cyclization I4->I5 I6 Tautomerization I5->I6 I7 Ring-Opening I6->I7 Product Functionalized Pyrazole I7->Product

Multicomponent Reaction Pathway

The synthetic routes outlined in these application notes represent foundational methods for accessing the pyrazole core structure. The Knorr synthesis provides a reliable and time-tested approach, while multicomponent reactions offer a modern, efficient, and diversity-oriented alternative. The choice of method will depend on the desired substitution pattern, available starting materials, and the overall synthetic strategy. A thorough understanding and application of these protocols will enable researchers, scientists, and drug development professionals to effectively utilize pyrazole compounds as versatile building blocks in the design and synthesis of novel molecules with potential therapeutic applications.

References

The Pivotal Role of Pyrazole Ligands in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based ligands have emerged as a versatile and highly effective class of ligands in homogeneous catalysis. Their unique electronic and steric properties, which can be readily tuned through substitution on the pyrazole ring, allow for the fine-tuning of the catalytic activity and selectivity of metal complexes.[1][2][3] The presence of both a Brønsted acidic N-H proton and a Lewis basic nitrogen atom in protic pyrazoles enables metal-ligand cooperation, a key feature in many catalytic transformations.[1][4] This document provides detailed application notes and experimental protocols for the use of pyrazole ligands in several key catalytic reactions, including transfer hydrogenation, cross-coupling reactions, and oxidation reactions.

Application Notes

Transfer Hydrogenation

Pyrazole ligands, particularly in combination with ruthenium and other transition metals, are excellent promoters of transfer hydrogenation reactions.[1][5][6] These reactions are crucial in organic synthesis for the reduction of ketones, aldehydes, and other unsaturated compounds. Protic pyrazole ligands can participate in the catalytic cycle through metal-ligand cooperation, where the N-H proton plays a vital role in the hydrogen transfer step.[4][7]

Key Features:

  • High Activity and Selectivity: Pyrazole-based catalysts often exhibit high turnover numbers and excellent chemo- and enantioselectivity.[4]

  • Mild Reaction Conditions: Many pyrazole-catalyzed transfer hydrogenations proceed under mild conditions, often using isopropanol as a safe and readily available hydrogen source.[6][8]

  • Broad Substrate Scope: A wide range of ketones and other functional groups can be effectively reduced.[5][9]

Cross-Coupling Reactions

In the realm of C-C and C-N bond formation, pyrazole ligands have proven indispensable for stabilizing and activating palladium and nickel catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[10][11][12] The steric bulk and electron-donating ability of the pyrazole ligand can be modulated to enhance catalytic efficiency and prevent catalyst deactivation.[10]

Key Features:

  • High Yields: Pyrazole-ligated palladium and nickel complexes consistently afford high yields of cross-coupled products.[2][10]

  • Functional Group Tolerance: These catalytic systems are compatible with a wide array of functional groups on both coupling partners.[11][12]

  • Versatility: Applicable to the synthesis of biaryls, substituted styrenes, and arylamines, which are common motifs in pharmaceuticals.[12][13]

Oxidation Reactions

Copper complexes bearing pyrazole-based ligands have shown significant promise in catalyzing oxidation reactions, such as the oxidation of catechols to o-quinones.[1][3][14] This biomimetic chemistry is relevant to understanding and mimicking the activity of enzymes like catechol oxidase. The nature of the pyrazole ligand and the counter-ion of the copper salt can significantly influence the reaction rate.[1][5]

Key Features:

  • Biomimetic Activity: Pyrazole-copper complexes can mimic the active sites of metalloenzymes involved in oxidation processes.[15]

  • Mild Oxidants: These reactions often utilize molecular oxygen from the air as the terminal oxidant, representing a green chemistry approach.[3]

  • Tunable Reactivity: The catalytic activity can be fine-tuned by modifying the pyrazole ligand and the reaction solvent.[1][3]

Data Presentation

Table 1: Transfer Hydrogenation of Acetophenone using Pyrazole-Ruthenium Catalysts
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Conversion (%)Reference
[Ru(p-cymene)Cl₂]₂2,2′-bibenzimidazoleCs₂CO₃2-propanol13012>95[8]
Ru(II) complexP-N chelate protic pyrazole-2-propanol--High[1]
[Ni(L1)Br₂]2-pyrazolyl(methyl)pyridine-2-propanol82-Active[6]
[Fe(L1)Br₂]2-pyrazolyl(methyl)pyridine-2-propanol82-Active[6]
Table 2: Suzuki-Miyaura Cross-Coupling Reactions with Pyrazole-Palladium Catalysts
Palladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃1,4-dioxane/H₂O80-1202-1885-95 (Iodo)[12]
XPhos Pd G2-K₃PO₄---80-93 (Bromo)[12]
[PdCl₂(MeCN)₂]Bulky bis(pyrazolyl)K₂CO₃DMF140498[10][11]
Table 3: Nickel-Catalyzed C-N Cross-Coupling of Pyrazoles
Nickel PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiBr₂·3H₂OAmine substrateAmine substrate-RT-up to 40 examples[16]
-DalPhosDBU1,4-dioxane8018Moderate to Good[2]
Table 4: Oxidation of Catechol using in situ Copper-Pyrazole Catalysts
Copper SaltLigandSolventRate (µmol L⁻¹ min⁻¹)Reference
CuSO₄Nitro functional pyrazole (L₂)Methanol14.115[1]
CuCl₂Nitro functional pyrazole (L₁)Methanol0.1458[1]
Cu(CH₃COO)₂Nitro functional pyrazole (L₂)Methanol-[5]

Experimental Protocols

Protocol 1: General Procedure for Transfer Hydrogenation of Acetophenone

Materials:

  • Ketone substrate (e.g., acetophenone, 1 mmol)

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.01 mmol, 1 mol%)

  • Pyrazole-based ligand (e.g., 2,2′-bibenzimidazole, 0.02 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, 0.3 mmol)

  • Solvent (e.g., 2-propanol, 3 mL)

Procedure:

  • To a 25 mL reaction tube, add the ketone, ruthenium precursor, pyrazole-based ligand, and base.[8]

  • Add the solvent to the tube.

  • Seal the tube and heat the mixture at the specified temperature (e.g., 130 °C) for the required time (e.g., 12 hours).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid residue and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the pure alcohol.[8]

  • Characterize the product by NMR spectroscopy.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Halo-pyrazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv)

  • Ligand (e.g., SPhos, 0.04-0.10 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • In a sealed tube, combine the 4-halo-pyrazole, boronic acid/ester, palladium precursor, ligand, and base.[12]

  • Add the solvent mixture to the tube.

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.[12]

  • Seal the tube and heat the reaction mixture at a temperature ranging from 80-120 °C for 2-18 hours.[12]

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Oxidation of Catechol

Materials:

  • Catechol solution (0.1 mol L⁻¹)

  • Copper(II) salt solution (e.g., CuSO₄, 2 × 10⁻³ mol L⁻¹)

  • Pyrazole-based ligand solution (2 × 10⁻³ mol L⁻¹)

  • Solvent (e.g., Methanol)

Procedure:

  • Prepare the catalyst in situ by mixing the copper(II) salt solution (0.15 mL) with the ligand solution (0.15 mL) at room temperature.[1]

  • Add the catechol solution (2 mL) to the catalyst mixture.[1]

  • Monitor the oxidation of catechol to o-quinone by UV-Visible spectroscopy, following the increase in absorbance at 390 nm over time.[1]

  • The initial reaction rate can be determined from the slope of the absorbance versus time plot.

Mandatory Visualization

Transfer_Hydrogenation_Mechanism Ru_precatalyst [Ru]-Cl Active_Ru_hydride [Ru]-H Ru_precatalyst->Active_Ru_hydride + iPrOH - HCl - Acetone Ketone R₂C=O Active_Ru_hydride->Ketone Hydride Transfer Acetone Me₂C=O Active_Ru_hydride->Acetone Alcohol R₂CHOH Ketone->Alcohol Protonation Alcohol->Ru_precatalyst Product Release Isopropanol iPrOH Isopropanol->Ru_precatalyst Base Base Base->Ru_precatalyst

Caption: Proposed catalytic cycle for transfer hydrogenation.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (R-Pd(II)-X)L₂ Pd0->Ox_Add + Ar-X Transmetalation Transmetalation (R-Pd(II)-R')L₂ Ox_Add->Transmetalation + Ar'-B(OH)₂ + Base Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R-R' Red_Elim->Product ArX Ar-X ArX->Ox_Add ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Experimental_Workflow_Oxidation cluster_prep Catalyst Preparation (in situ) cluster_reaction Catalytic Oxidation cluster_analysis Analysis Cu_Salt Copper(II) Salt Solution Mix Mix at RT Cu_Salt->Mix Ligand Pyrazole Ligand Solution Ligand->Mix Reaction_Mixture Reaction Mixture Mix->Reaction_Mixture Add Catalyst Catechol Catechol Solution Catechol->Reaction_Mixture UV_Vis UV-Vis Spectroscopy (λ = 390 nm) Reaction_Mixture->UV_Vis Monitor Reaction Data Absorbance vs. Time UV_Vis->Data

Caption: Workflow for catechol oxidation experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-di-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method involving the condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Hydrazine hydrate can degrade over time. The diketone may contain impurities. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: The product may have some solubility in the wash solvents.1. Use freshly opened or purified hydrazine hydrate. Ensure the purity of 2,2,6,6-tetramethyl-3,5-heptanedione via NMR or GC-MS. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature. 3. Minimize the volume of solvent used for washing the product. Ensure the wash solvent is cold to reduce solubility.
Product is an Oil or Gummy Solid Instead of a Crystalline Solid 1. Presence of impurities: Unreacted starting materials or byproducts can hinder crystallization. 2. Residual solvent: Trapped solvent can prevent proper crystal lattice formation.1. Purify the crude product. Recrystallization from a suitable solvent such as diethyl ether at low temperatures can be effective.[1] 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in Initiating the Reaction 1. Low reaction temperature: The initial condensation may require heating to overcome the activation energy.1. Gently heat the reaction mixture to the recommended temperature (e.g., 70°C for the solvent-free method) to initiate the reaction.[1]
Reaction Solidifies in the Flask 1. High product concentration: In solvent-free reactions, the product may crystallize out as it forms, making stirring difficult.1. This is often an indication of successful product formation. If stirring is impeded, it may be acceptable as the reaction nears completion. For larger scale reactions, a high-boiling, inert solvent could be considered, although this would deviate from the solvent-free protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and efficient method is the direct condensation of a 1,3-diketone with hydrazine. For this compound, this involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate. A solvent-free approach has been reported to be high-yielding and environmentally friendly.[1]

Q2: Is a catalyst required for this reaction?

While some pyrazole syntheses benefit from an acid catalyst, the direct condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine hydrate typically proceeds efficiently without the need for a catalyst, especially when heated.[1]

Q3: My starting diketone, 2,2,6,6-tetramethyl-3,5-heptanedione, is not commercially available. How can I synthesize it?

While this guide focuses on the pyrazole synthesis, 2,2,6,6-tetramethyl-3,5-heptanedione can be prepared through various methods, such as the Claisen condensation of ethyl pivalate.

Q4: What are the expected spectroscopic data for this compound?

The expected spectroscopic data are as follows[1]:

  • ¹H NMR (CDCl₃): δ 1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pyrazole-H)

  • ¹³C NMR (CDCl₃): δ 30.4, 31.8, 97.2

Q5: How can I purify the final product?

For the solvent-free synthesis, the product is often obtained as a white solid that may not require further purification.[1] If impurities are present, recrystallization from a minimal amount of a solvent like diethyl ether at low temperature is a common purification method.[1]

Experimental Protocols

Solvent-Free Synthesis of this compound[1]

This protocol is adapted from the literature and provides a high-yield, environmentally friendly method.

Materials:

  • 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol, 0.22 g)

  • Hydrazine monohydrate (1.0 mmol, 0.05 g)

Procedure:

  • In a round-bottom flask, combine 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol) and hydrazine monohydrate (1.0 mmol).

  • Heat the mixture at 70°C for 2 hours.

  • The reaction mixture will begin to solidify during the heating process.

  • After 2 hours, the product will be a white solid mass.

  • No further purification is typically necessary.

Yield: 89%

Data Presentation

Summary of Reaction Conditions for Solvent-Free Synthesis
ParameterValueReference
Reactant 12,2,6,6-tetramethyl-3,5-heptanedione[1]
Reactant 2Hydrazine monohydrate[1]
Stoichiometry1:1[1]
SolventNone[1]
Temperature70°C[1]
Reaction Time2 hours[1]
Yield89%[1]

Visualizations

Experimental Workflow for Solvent-Free Synthesis

experimental_workflow start Start reactants Combine: - 2,2,6,6-tetramethyl-3,5-heptanedione - Hydrazine monohydrate start->reactants heat Heat at 70°C for 2 hours reactants->heat solidification Reaction mixture solidifies heat->solidification product Obtain this compound (white solid) solidification->product end End product->end

Caption: Workflow for the solvent-free synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_reagents Check purity of starting materials (Hydrazine and Diketone) start->check_reagents check_reaction Monitor reaction by TLC. Is starting material present? check_reagents->check_reaction Pure purify_reagents Use fresh or purified reagents check_reagents->purify_reagents Impure extend_time Extend reaction time or increase temperature slightly check_reaction->extend_time Yes check_workup Review workup procedure. Was excess solvent used for washing? check_reaction->check_workup No success Yield Improved extend_time->success minimize_wash Use minimal cold solvent for washing check_workup->minimize_wash Yes check_workup->success No minimize_wash->success purify_reagents->success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, such as the common Knorr synthesis, can stem from several factors, from starting material quality to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][3] Impurities can lead to side reactions, reducing the yield and complicating purification.[1][3] Hydrazine derivatives can degrade over time; using a fresh or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

  • Catalyst Choice: For certain reactions, like the Biginelli reaction for pyrazolyl-dihydropyrimidinyl ureas, a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields.[2]

Issue 2: Formation of Regioisomers

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents may offer better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3][4]

  • pH Control: The pH of the reaction mixture can be a critical factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Issue 3: Product Purification Challenges

Q3: I am having difficulty purifying my pyrazole product. What are the best practices?

Purification of pyrazoles can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives.[5]

    • Solvent Selection: Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[5] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are also frequently used.[5]

    • Troubleshooting "Oiling Out": If the compound precipitates as an oil, try increasing the solvent volume, cooling the solution more slowly, or changing the solvent system.[5] Using a seed crystal can also induce proper crystallization.[5]

  • Column Chromatography: Silica gel chromatography is a standard method for separating pyrazole isomers and removing impurities.[6] For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine can be beneficial.[7]

  • Acid Salt Formation: For purifying basic pyrazoles, dissolving the crude mixture in a suitable solvent and adding an acid (like HCl) to form the acid addition salt can allow for selective crystallization. The purified salt can then be neutralized to give the pure pyrazole.[6]

Issue 4: Reaction Discoloration

Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?

Discoloration is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[6]

Solutions:

  • Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[8]

  • Inert Atmosphere: Handling sensitive hydrazine derivatives under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation.[6]

  • Purification:

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, this may also reduce the overall yield.[5]

    • Silica Plug: Passing the crude product through a short plug of silica gel and washing with a non-polar solvent (like toluene) can remove colored impurities before eluting the desired product with a more polar solvent.[8]

Data Presentation

Table 1: Summary of Reaction Conditions for Knorr Pyrazole Synthesis Variants

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNone135-1451Not specified[9]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid1001Not specified[10]
AcetylacetonePhenylhydrazineEthanolAcetic acidRefluxNot specifiedNot specified[11]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesNot specifiedSilver catalyst60Not specifiedModerate to Excellent[12]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [9]

  • Reactants:

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Procedure:

    • In a round-bottomed flask, carefully add the ethyl acetoacetate followed by the phenylhydrazine. Note: This addition is slightly exothermic.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C, at which point a heavy syrup will have formed.

    • Transfer the syrup to a beaker and cool it in an ice-water bath.

    • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization. Continue adding diethyl ether in 2 mL portions until precipitation is complete.

    • Filter the product under vacuum using a Büchner funnel and wash the solid with diethyl ether.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of a Pyrazole from a Chalcone and Hydrazine [9]

  • Reactants:

    • Chalcone (1 mmol)

    • Hydrazine hydrate (99%, 4 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • In a sealed tube, combine the chalcone and hydrazine hydrate in glacial acetic acid.

    • Heat the mixture under reflux in an oil bath for approximately 6.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into crushed ice and carefully neutralize with a saturated sodium carbonate solution.

    • Collect the precipitated product by vacuum filtration. Note: This may yield a pyrazoline, which may require a subsequent oxidation step to form the pyrazole.

Visualizations

Troubleshooting_Pyrazole_Synthesis Start Low Yield in Pyrazole Synthesis CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeStoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) CheckPurity->OptimizeStoichiometry CheckPurity->OptimizeStoichiometry If pure EvaluateConditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) OptimizeStoichiometry->EvaluateConditions OptimizeStoichiometry->EvaluateConditions If stoichiometry is correct MonitorReaction Monitor Reaction Progress (TLC/LC-MS) EvaluateConditions->MonitorReaction EvaluateConditions->MonitorReaction During optimization ConsiderSideReactions Consider Side Reactions (e.g., regioisomers) Purification Review Purification Strategy ConsiderSideReactions->Purification ConsiderSideReactions->Purification If side products are confirmed MonitorReaction->ConsiderSideReactions MonitorReaction->ConsiderSideReactions If incomplete or multiple spots YieldImproved Yield Improved Purification->YieldImproved Knorr_Pyrazole_Synthesis_Workflow Start Start: Combine Reactants (1,3-Dicarbonyl + Hydrazine) AddSolventCatalyst Add Solvent and/or Catalyst (e.g., Ethanol, Acetic Acid) Start->AddSolventCatalyst HeatReaction Heat Reaction Mixture (Reflux or specific temperature) AddSolventCatalyst->HeatReaction Monitor Monitor Progress via TLC HeatReaction->Monitor Monitor->HeatReaction Incomplete Workup Reaction Workup (e.g., Cool, add water/ice) Monitor->Workup Reaction Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification End Characterize Pure Pyrazole Purification->End

References

Technical Support Center: Purification of 3,5-di-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-di-tert-butyl-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. For basic pyrazole derivatives, an acid-base extraction can also be an effective purification step.[1] The choice of method depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include unreacted starting materials, such as 2,2,6,6-tetramethylheptane-3,5-dione and hydrazine, as well as side products from the synthesis.[2] If the reaction was not driven to completion, these starting materials will be the primary contaminants.

Q3: How can I remove colored impurities from my sample?

Colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization.[3] However, be aware that activated charcoal can adsorb some of the desired product, which may result in a lower yield.[3]

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3] To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[3]

  • Slow down the cooling process: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help.[3]

  • Change the solvent system: Experiment with a different solvent or a new co-solvent mixture.[3]

  • Use a seed crystal: If available, add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[3]

Q2: The yield from recrystallization is very low. How can I improve it?

Low yields in recrystallization can be caused by several factors:[3]

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

  • Insufficient cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

  • Premature crystallization: If the product crystallizes too early (e.g., in the funnel during hot filtration), you may need to heat your filtration apparatus.

Column Chromatography Issues

Q1: I am not getting good separation of my compound from impurities on a silica gel column. What can I do?

Poor separation can be addressed by:

  • Optimizing the eluent system: If your compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the hexane-to-ethyl acetate ratio). If it is eluting too slowly or not at all, increase the eluent polarity.

  • Using a different stationary phase: While silica gel is common, other stationary phases like alumina could provide different selectivity.

  • Deactivating the silica gel: For some basic compounds like pyrazoles, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent streaking and improve separation.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is a general procedure that can be adapted for this compound. A good starting solvent to try is diethyl ether.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., diethyl ether).

  • Heating: Gently warm the mixture while stirring until the solvent begins to boil and the solid has completely dissolved. Add more solvent in small portions if needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. For improved yield, the flask can then be placed in an ice bath or a freezer at -20°C.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

This is a standard protocol for purifying pyrazole derivatives and can be optimized for this compound.[6]

  • Column Packing: Prepare a column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., a hexane/ethyl acetate mixture).[7] The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Pyrazole Derivatives

Purification MethodSolvent/Eluent SystemCompound TypeReference
RecrystallizationDiethyl EtherThis compound derivative[5]
RecrystallizationEthanol/WaterGeneral Pyrazoles[4]
RecrystallizationHexane/Ethyl AcetateGeneral Pyrazoles[3]
Column ChromatographyHexane/Ethyl Acetate (gradient)General Pyrazoles[6][7]
Column ChromatographyDichloromethaneSubstituted Pyrazoles[8]

Visualizations

PurificationWorkflow start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization High purity / Crystalline solid column_chromatography Column Chromatography check_impurities->column_chromatography Multiple / Close-running impurities acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Basic impurities final_product Pure Product recrystallization->final_product column_chromatography->final_product acid_base_extraction->final_product

Caption: Workflow for selecting a purification method.

TroubleshootingWorkflow start Purification Issue Encountered issue_type What is the issue? start->issue_type oiling_out Product 'Oiling Out' issue_type->oiling_out Recrystallization low_yield Low Yield issue_type->low_yield Recrystallization poor_separation Poor Separation (Chromatography) issue_type->poor_separation Chromatography solution_oiling 1. Increase solvent volume 2. Slow cooling rate 3. Change solvent system oiling_out->solution_oiling solution_yield 1. Minimize hot solvent 2. Ensure complete cooling 3. Check for premature crystallization low_yield->solution_yield solution_separation 1. Optimize eluent polarity 2. Change stationary phase 3. Deactivate silica gel poor_separation->solution_separation

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3,5-trisubstituted pyrazoles.

Troubleshooting Guides

Low or No Yield

Q1: I am getting a low yield or no product in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: Ensure the purity of your starting materials, such as 1,3-diketones, hydrazines, or alkynes. Impurities can lead to unwanted side reactions and significantly lower the yield.[1]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature is crucial.

    • Solvent: The polarity of the solvent can dramatically affect the reaction outcome. For instance, in the reaction of N-alkylated tosylhydrazones with terminal alkynes, pyridine has been shown to be an effective solvent, while THF, DMSO, DMF, and dioxane result in poor yields.[2][3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve regioselectivity and yield in reactions involving 1,3-diketones.[4]

    • Base/Catalyst: The choice and amount of base or catalyst are critical. For the synthesis from N-alkylated tosylhydrazones, t-BuOK has been identified as an effective base.[2][3] In other methods, catalysts like vitamin B1 or immobilized lipases have been used to achieve high yields.[5][6][7]

    • Temperature: Reaction temperatures can influence reaction rates and the formation of byproducts. Optimization may be required, ranging from 0 °C to reflux temperatures depending on the specific reaction.[3][5]

  • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK check_stoichiometry Check Reagent Stoichiometry optimize_conditions->check_stoichiometry Conditions Optimized inert_atmosphere Consider Inert Atmosphere check_stoichiometry->inert_atmosphere Stoichiometry Correct successful_product Improved Yield inert_atmosphere->successful_product

Caption: Troubleshooting workflow for low reaction yield.

Poor Regioselectivity

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 1,3,5-trisubstituted pyrazole?

A2: Achieving high regioselectivity is a common challenge in pyrazole synthesis, especially when using unsymmetrical starting materials. Here are some strategies to improve it:

  • Choice of Synthesis Method: Some synthetic routes offer inherently higher regioselectivity. The reaction of N-alkylated tosylhydrazones with terminal alkynes is reported to proceed with complete regioselectivity.[2][3]

  • Solvent Effects: As mentioned, fluorinated alcohols (TFE, HFIP) can dramatically increase regioselectivity in the condensation of 1,3-diketones with methylhydrazine.[4]

  • Steric and Electronic Effects: The substituents on your starting materials play a significant role. Bulky groups can direct the reaction towards the formation of a specific regioisomer due to steric hindrance. The electronic properties (electron-donating vs. electron-withdrawing) of the substituents also influence the reactivity of the reaction sites.[8]

  • Catalyst Control: Certain catalysts can favor the formation of one regioisomer over another. For example, enzyme-catalyzed systems can exhibit high regioselectivity.[5][6]

Factors Influencing Regioselectivity

regioselectivity_factors regioselectivity Regioselectivity method Synthetic Method regioselectivity->method solvent Solvent Choice regioselectivity->solvent substituents Substituent Effects (Steric & Electronic) regioselectivity->substituents catalyst Catalyst regioselectivity->catalyst

Caption: Key factors influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q3: What are some common side products in 1,3,5-trisubstituted pyrazole synthesis and how can they be minimized?

A3: The formation of side products depends on the synthetic route. In the classical Knorr synthesis (1,3-diketone and hydrazine), the primary side products are regioisomers. In other reactions, incomplete cyclization or side reactions of functional groups can occur. To minimize side products, it is crucial to optimize reaction conditions as discussed above and ensure the purity of starting materials. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products early.

Q4: Can I scale up the synthesis of 1,3,5-trisubstituted pyrazoles?

A4: Yes, many reported procedures are scalable. For instance, the synthesis from N-alkylated tosylhydrazones and terminal alkynes has been successfully performed on a gram scale without a decrease in yield.[3] When scaling up, it is important to consider heat transfer and mixing efficiency. A gradual increase in scale is recommended to identify and address any potential issues.

Q5: What are the best purification techniques for 1,3,5-trisubstituted pyrazoles?

A5: The choice of purification method depends on the properties of the product and the impurities present.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities and isomers. Silica gel is commonly used as the stationary phase.

  • Trituration: For crude products that are solids, washing with a solvent in which the product is sparingly soluble but the impurities are soluble (trituration) can be a simple and effective purification step.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-Methyl-3,5-diphenyl-1H-pyrazole (3a)

EntryBaseAdditive (equiv)TimeYield (%)
1t-BuOK-12 h58
2t-BuOK18-crown-6 (0.1)1 h65
3t-BuOK18-crown-6 (0.5)15 min76
4Cs2CO3-24 h<10
5K2CO3-24 h<10

Reaction conditions: N-methyl tosylhydrazone (1a) and phenylacetylene (2a) in pyridine at 0 °C.[3]

Table 2: Effect of Solvent on the Synthesis of a 1,3,5-Trisubstituted Pyrazole using an Immobilized Lipase Catalyst

EntrySolventYield (%)
1Toluene63
2Acetonitrile55
3Ethanol83
4Dichloromethane41
5DMF<10

Reaction conditions: Benzaldehyde, phenyl hydrazine hydrochloride, and nitrostyrene at 45 °C for 24 h.[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [2][3]

  • To a solution of the N-alkylated tosylhydrazone (0.18 mmol) in pyridine (1 mL) at 0 °C, add the terminal alkyne (0.36 mmol).

  • Add t-BuOK (0.36 mmol) in one portion.

  • If desired to accelerate the reaction, add 18-crown-6 (0.09 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Proposed Reaction Mechanism

reaction_mechanism start N-Alkylated Tosylhydrazone + Terminal Alkyne intermediate1 Nucleophilic Addition start->intermediate1 t-BuOK intermediate2 Loss of p-toluenesulfinic acid intermediate1->intermediate2 intermediate3 1,3-H Shift intermediate2->intermediate3 intermediate4 Intramolecular Cyclization intermediate3->intermediate4 product 1,3,5-Trisubstituted Pyrazole intermediate4->product Protonation

Caption: Proposed mechanism for pyrazole synthesis.

Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles using an Immobilized Lipase Catalyst [5][6]

  • In a reaction vessel, combine benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and β-nitrostyrene (1 mmol).

  • Add ethanol (2 mL) as the solvent.

  • Add the immobilized lipase catalyst (TLL@MMI, 10 mg).

  • Stir the reaction mixture at 45 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, separate the catalyst by centrifugation.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For example, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound reacts with which nitrogen of the hydrazine. Controlling the formation of a specific regioisomer is paramount because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a necessity.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that can be manipulated to control the regiochemical outcome[1][2]:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, thereby directing the reaction towards the less crowded carbonyl group.[1]

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups increase the partial positive charge on a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, polar aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide high regioselectivity.[4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also dramatically increase regioselectivity.[5][6]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

  • 1,3-Dipolar Cycloaddition: This is a powerful and often highly regioselective method for pyrazole synthesis.[7][8] For instance, the reaction of diazo compounds with alkynes or the reaction between nitrilimines and alkenes can provide access to polysubstituted pyrazoles with excellent control of regiochemistry.[7][8]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method offers complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles and has a broad substrate scope.[9][10]

  • Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form the product, can offer high regioselectivity and are often more efficient.[11][12][13]

  • Synthesis from Hydrazones and Nitroolefins: This approach can provide tri- or tetrasubstituted pyrazoles with excellent regioselectivity through a stepwise cycloaddition mechanism.[14]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single product under the current conditions.

  • Solution 1: Solvent Optimization. The solvent can have a profound effect on regioselectivity. Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or aprotic amide solvents like N,N-dimethylacetamide (DMAc).[4][5][6] These solvents have been shown to significantly enhance the formation of one regioisomer over the other.

  • Solution 2: pH Adjustment. If using a substituted hydrazine, the addition of a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, thereby directing the reaction through the less nucleophilic nitrogen.[1][3] Conversely, basic conditions might favor the attack by the more nucleophilic nitrogen. Experiment with both acidic and basic catalysts to determine the optimal condition for your desired isomer.

  • Solution 3: Change the Synthetic Strategy. If modifications to the Knorr synthesis are ineffective, consider a more inherently regioselective method. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent alternative for accessing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9][10]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to reverse the inherent selectivity of the Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. The 1,3-dipolar cycloaddition of a diazo compound with an alkyne surrogate is a powerful strategy for this purpose.[7]

  • Solution 2: Use a Dicarbonyl Surrogate with Pre-defined Reactivity. Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of one isomer is required for further studies.

  • Solution: Chromatographic Separation. Silica gel column chromatography is the most common and often effective method for separating pyrazole regioisomers.[4]

    • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are crucial for achieving good separation. In some cases, multiple chromatographic steps may be necessary.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Arylhydrazine Hydrochlorides with 1,3-Diketones.

1,3-Diketone SeriesSolventRegioisomeric Ratio (A:B)Yield (%)Reference
4,4,4-Trifluoro-1-arylbutane-1,3-dionesN,N-Dimethylacetamide (DMAc)96.7:3.3 to >99.8:0.259-83[4]
4,4,4-Trifluoro-1-arylbutane-1,3-dionesEthanolPoor selectivity-[4]
4,4-Difluoromethyl-1-arylbutane-1,3-dionesN,N-Dimethylacetamide (DMAc)86:14 to >99.8:0.260-98[4]
4-Methyl-1-arylbutane-1,3-dionesN,N-Dimethylacetamide (DMAc)93:7 to >99.8:0.277-98[4]

Table 2: Influence of Fluorinated Alcohols on Regioselectivity.

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolLow selectivity[5][6]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[5][6]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[5][6]
Aryl-CF3 1,3-diketonesPhenylhydrazineTFE or HFIPUp to 99:1[5]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in DMAc

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Arylhydrazine hydrochloride (1.1 eq)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in DMAc.

    • Add the arylhydrazine hydrochloride to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to isolate the major regioisomer.[4]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • Pyridine

    • 18-crown-6 (0.5 eq)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[9][10]

Visualizations

G cluster_start Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Condensation Condensation Unsymmetrical\n1,3-Dicarbonyl->Condensation Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Condensation Regioisomer A Regioisomer A Condensation->Regioisomer A Pathway A Regioisomer B Regioisomer B Condensation->Regioisomer B Pathway B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity cluster_knorr Optimize Knorr Synthesis cluster_alternative Alternative Strategies start Poor Regioselectivity (e.g., 1:1 mixture) change_solvent Change Solvent (TFE, DMAc) start->change_solvent adjust_ph Adjust pH (Acidic/Basic Catalyst) change_solvent->adjust_ph check_ratio Is Ratio > 95:5? adjust_ph->check_ratio dipolar_cycloaddition 1,3-Dipolar Cycloaddition tosylhydrazone_method Tosylhydrazone Method dipolar_cycloaddition->tosylhydrazone_method success Desired Regioisomer Obtained tosylhydrazone_method->success check_ratio->dipolar_cycloaddition No check_ratio->success Yes

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_strategies Regioselective Pyrazole Synthesis Strategies knorr Knorr Synthesis (Optimized) Moderate to High\nRegioselectivity Moderate to High Regioselectivity knorr->Moderate to High\nRegioselectivity dipolar 1,3-Dipolar Cycloaddition High to Excellent\nRegioselectivity High to Excellent Regioselectivity dipolar->High to Excellent\nRegioselectivity tosyl Tosylhydrazone + Alkyne Excellent (Complete)\nRegioselectivity Excellent (Complete) Regioselectivity tosyl->Excellent (Complete)\nRegioselectivity multi Multicomponent Reactions Often High\nRegioselectivity Often High Regioselectivity multi->Often High\nRegioselectivity

Caption: Comparison of regioselectivity in different pyrazole syntheses.

References

Technical Support Center: Scale-Up of Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of pyrazole derivative synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the scale-up of pyrazole derivative production, from initial process development to final product isolation.

Reaction and Process Optimization

Q1: My reaction yield dropped significantly when moving from lab to pilot scale. What are the common causes and how can I troubleshoot this?

A1: A decrease in yield upon scale-up is a frequent challenge and can stem from several factors related to mass and heat transfer, as well as reaction kinetics.

  • Insufficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Troubleshooting:

      • Re-evaluate the agitator type, size, and speed. The power input per unit volume is a key parameter for scaling mixing.

      • Consider the use of baffles in the reactor to improve mixing efficiency.

      • For multi-phase reactions, ensure adequate dispersion of the phases.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more challenging. Exothermic reactions that were easily managed in the lab can become difficult to control, leading to thermal runaway and byproduct formation.[1]

    • Troubleshooting:

      • Utilize a jacketed reactor with a reliable heating/cooling system.

      • For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[1]

      • Perform reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal hazards of your reaction.

  • Changes in Reaction Time: A reaction that completes in a few hours at the lab scale may require a longer time at a larger scale to reach completion due to slower heating, cooling, and addition times.

    • Troubleshooting:

      • Implement in-process controls (IPCs) such as HPLC, UPLC, or spectroscopic methods (e.g., in-situ IR) to monitor the reaction progress and determine the true endpoint.

Q2: We are observing a higher percentage of regioisomers in our pilot-scale batch compared to the lab. How can we improve regioselectivity?

A2: The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Changes in reaction conditions during scale-up can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.

  • Troubleshooting Strategies:

    • Temperature Control: Tighter control of the reaction temperature is crucial. Lowering the temperature may favor the formation of a specific isomer.[1]

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Conduct solvent screening studies to identify a solvent system that maximizes the formation of the desired isomer.

    • pH Control: The pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl is more reactive. Careful control of pH through the addition of acids or bases can improve selectivity.

    • Catalyst Selection: The choice of catalyst (acid or base) can direct the cyclization to favor one regioisomer over the other.

Q3: Our process involves a hazardous reagent like hydrazine. What are the key safety considerations for scale-up?

A3: Hydrazine and its derivatives are toxic and potentially explosive, requiring stringent safety protocols during large-scale handling.[1]

  • Key Safety Measures:

    • Thermal Hazard Assessment: As mentioned, conduct thermal hazard studies to understand the decomposition energy and potential for thermal runaway.[1]

    • Controlled Addition: Add hydrazine slowly and at a controlled temperature to manage the exotherm.[1]

    • Inert Atmosphere: Handle hydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air, which can lead to degradation and the formation of explosive mixtures.

    • Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor to minimize exposure.

    • Flow Chemistry: For particularly hazardous steps, consider transitioning to a continuous flow process. Flow chemistry offers significantly improved safety by minimizing the volume of hazardous material at any given time and providing superior heat transfer.[2][3]

Work-up and Purification

Q4: We are experiencing difficulties with filtration of our pyrazole derivative at a larger scale. The filtration is very slow. What can be done?

A4: Slow filtration is often due to a small particle size or unfavorable crystal morphology of the product.

  • Troubleshooting Filtration:

    • Crystallization Optimization: The key to good filtration is a well-controlled crystallization process that produces larger, more uniform crystals.

      • Cooling Profile: A slower cooling rate during crystallization generally leads to larger crystals.

      • Seeding: Introducing seed crystals at the appropriate supersaturation level can control nucleation and promote the growth of larger crystals.

      • Solvent System: The choice of solvent can significantly impact crystal habit.

    • Filter Type: Evaluate different types of filters, such as a Nutsche filter dryer, which is commonly used in pilot and production plants.

    • Filter Aid: Consider using a filter aid like celite, but be mindful of potential contamination of the final product.

Q5: Our pyrazole API is difficult to dry and retains residual solvents. What are the best practices for drying at scale?

A5: Efficient drying at a large scale requires optimization of drying parameters and equipment.

  • Drying Strategies:

    • Vacuum Ovens: For batch drying, a vacuum oven with precise temperature control is standard. Ensure the product is spread thinly on trays to maximize surface area.

    • Agitated Filter Dryers: These combine filtration and drying in a single unit, which can be more efficient and reduce handling.

    • Spray Drying: For poorly soluble APIs or when specific particle characteristics are needed, spray drying can be an effective technique. It is a continuous process that can be readily scaled.

    • Fluid Bed Dryers: These are also efficient for large-scale drying and can provide uniform drying.

Data Presentation: Lab vs. Pilot Scale Comparison

While specific data is highly dependent on the particular pyrazole derivative and the synthetic route, the following table provides a generalized comparison of potential changes observed during scale-up.

ParameterLab Scale (e.g., 10-100 g)Pilot Scale (e.g., 10-100 kg)Common Observations & Considerations During Scale-Up
Yield 85-95%70-85%Yield reduction is common due to less efficient heat and mass transfer, and longer processing times. Optimization of reaction conditions and in-process controls are crucial.
Reaction Time 4-6 hours8-12 hoursIncludes time for heating, cooling, and reagent addition, which are all longer at scale.
Key Impurity (e.g., Regioisomer) < 1%2-5%Can increase due to temperature gradients and less controlled reaction conditions.
Residual Solvent < 0.1%< 0.5%More challenging to remove from larger batch sizes. Drying process needs careful optimization.
Cycle Time 1-2 days3-5 daysIncludes all steps from reaction to isolated, dry product. Longer handling and processing times at scale contribute to this.

Experimental Protocols

The following is a generalized protocol for a Knorr-type pyrazole synthesis, which should be optimized for your specific substrates and equipment.

General Protocol for Pilot-Scale Knorr Pyrazole Synthesis

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Derivative (1.05 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Jacketed Glass-Lined Reactor with overhead stirrer and reflux condenser

  • Temperature control unit

  • Addition vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the 1,3-dicarbonyl compound and the solvent to the reactor.

  • Temperature Adjustment: Start agitation and adjust the jacket temperature to the desired initial reaction temperature (e.g., 20-25 °C).

  • Hydrazine Addition: Slowly add the hydrazine derivative from the addition vessel over a period of 1-2 hours, while carefully monitoring the internal temperature. Do not allow the temperature to exceed the set limit.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., reflux) and hold for the required time.

  • In-Process Control (IPC): Take samples periodically and analyze by HPLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to the desired crystallization temperature. The product may crystallize directly or require the addition of an anti-solvent.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with a cold solvent.

  • Drying: Dry the product in a vacuum oven or an agitated filter dryer at a controlled temperature and vacuum until the residual solvent levels are within specification.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

start Scale-Up Issue Identified yield Low Yield start->yield purity Low Purity start->purity process Process Operability Issue start->process mixing Evaluate Mixing Efficiency yield->mixing Inhomogeneous reaction? heat Assess Heat Transfer yield->heat Exotherm control issue? kinetics Review Reaction Kinetics / Time yield->kinetics Incomplete conversion? side_reactions Identify Side Products (e.g., Regioisomers) purity->side_reactions New impurities observed? purification Optimize Purification (Crystallization, etc.) purity->purification Poor crystal form? impurities Characterize Impurities purity->impurities Carry-over from raw materials? filtration Troubleshoot Filtration process->filtration Slow filtration? drying Optimize Drying Process process->drying High residual solvents? handling Review Material Handling Procedures process->handling Material transfer issues? solution Implement Optimized Process Parameters mixing->solution heat->solution kinetics->solution side_reactions->solution purification->solution impurities->solution filtration->solution drying->solution handling->solution

Caption: A logical workflow for troubleshooting common scale-up issues in pyrazole derivative production.

Experimental Workflow: From Lab to Pilot Plant

lab Lab Scale Synthesis (g) process_dev Process Development & Optimization lab->process_dev safety Safety Assessment (Calorimetry, etc.) process_dev->safety pilot Pilot Plant Scale-Up (kg) safety->pilot ipc In-Process Controls (IPCs) pilot->ipc documentation Batch Manufacturing Record pilot->documentation purification Purification & Isolation ipc->purification analysis Final Product Analysis (Purity, Yield) purification->analysis analysis->documentation

Caption: A typical experimental workflow for scaling up pyrazole derivative synthesis from the laboratory to the pilot plant.

References

troubleshooting low yields in pyrazole condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in pyrazole condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole condensation reaction has a very low yield. What are the most common causes?

Low yields in pyrazole synthesis, such as the Knorr synthesis, can stem from several factors. The most common issues include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] To improve regioselectivity, consider the following:

  • Solvent Choice: The polarity of the solvent can have a significant impact. Experimenting with both protic and aprotic solvents can alter the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[2][3][4]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1]

  • Steric Hindrance: The steric properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst: The choice of catalyst can influence regioselectivity. For instance, in some multi-component reactions for pyranopyrazole synthesis, the catalyst proportion has been shown to affect product formation.[5]

Q3: My reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] Here are some ways to address this:

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]

  • Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or recrystallization can be effective.[1]

Q4: The reaction is very sluggish or is not going to completion. What can I do?

Slow or incomplete reactions can be addressed by optimizing the reaction conditions:

  • Temperature: While many pyrazole syntheses are exothermic and proceed quickly, less reactive substrates may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.[6][7][8]

  • Catalyst: The Knorr pyrazole synthesis is typically acid-catalyzed. Adding a catalytic amount of a weak acid like glacial acetic acid is often sufficient. The optimal pH may need to be determined empirically for your specific substrates.

  • Solvent: The choice of solvent can influence the reaction rate. A solvent screening experiment with a range of solvents of varying polarities might be necessary to find the optimal one for your specific substrates.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

The following table summarizes the effect of different fluorinated alcohol solvents compared to ethanol on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.

Entry1,3-DiketoneSolventRatio of Regioisomers (2:4)Combined Yield (%)
11aEtOH1:185
TFE85:1590
HFIP97:392
21bEtOH1:180
TFE70:3085
HFIP>98:295
31cEtOH1:1.375
TFE60:4080
HFIP>98:290

Data adapted from Fustero, S., et al. (2008). J. Org. Chem., 73(9), 3523-3529.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, a thermometer, and a stirrer.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring while maintaining the temperature at about 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.

  • The expected yield is 37–39 g (77–81%).[9]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone derivative.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6][7][10]

Mandatory Visualization

Troubleshooting_Low_Yields start Low Yield in Pyrazole Condensation check_purity Assess Starting Material Purity (1,3-Dicarbonyl & Hydrazine) start->check_purity impure Impure Starting Materials? check_purity->impure purify Purify Starting Materials (Distillation, Recrystallization) impure->purify Yes optimize_conditions Review Reaction Conditions impure->optimize_conditions No purify->optimize_conditions conditions_ok Suboptimal Conditions? optimize_conditions->conditions_ok adjust_temp Optimize Temperature (Monitor by TLC/HPLC) conditions_ok->adjust_temp Yes check_side_reactions Analyze for Side Reactions conditions_ok->check_side_reactions No adjust_temp->check_side_reactions adjust_solvent Screen Solvents (Polar/Aprotic/Fluorinated) adjust_solvent->check_side_reactions adjust_ph Adjust pH (Acidic/Basic Catalyst) adjust_ph->check_side_reactions adjust_stoichiometry Optimize Stoichiometry (e.g., excess hydrazine) adjust_stoichiometry->check_side_reactions side_reactions_present Side Reactions Evident? (e.g., Regioisomers) check_side_reactions->side_reactions_present modify_for_selectivity Modify for Selectivity (See FAQ Q2) side_reactions_present->modify_for_selectivity Yes check_workup Evaluate Workup & Purification side_reactions_present->check_workup No modify_for_selectivity->check_workup loss_during_workup Loss During Purification? check_workup->loss_during_workup optimize_purification Optimize Purification Method (e.g., different chromatography, recrystallization solvent) loss_during_workup->optimize_purification Yes end_success Improved Yield loss_during_workup->end_success No optimize_purification->end_success

Caption: Troubleshooting workflow for low yields in pyrazole condensation reactions.

Knorr_Synthesis_Workflow reagents 1. Combine Reactants (1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst) reaction 2. Reaction (Stirring, Heating if necessary) reagents->reaction monitoring 3. Monitor Progress (TLC or HPLC) reaction->monitoring workup 4. Workup (e.g., Quenching, Extraction) monitoring->workup purification 5. Purification (Recrystallization or Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS, MP) purification->analysis

Caption: General experimental workflow for Knorr pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Crystal Structures of 3,5-di-tert-butyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the X-ray crystal structure analysis of 3,5-di-tert-butyl-1H-pyrazole derivatives, supported by experimental data.

This guide provides a detailed comparison of the single-crystal X-ray diffraction analysis of two derivatives of this compound: This compound-4-carbonitrile and 3,5-bis(tert-butyl)-1H-pyrazol-4-amine . The introduction of different functional groups at the 4-position of the pyrazole ring induces notable changes in the crystal packing and molecular geometry. This analysis is crucial for understanding structure-activity relationships in drug design and materials science, where pyrazole scaffolds are of significant interest.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their solid-state structures.

ParameterThis compound-4-carbonitrile3,5-bis(tert-butyl)-1H-pyrazol-4-amine
Chemical Formula C₁₂H₁₉N₃C₁₁H₂₁N₃
Molecular Weight 205.30Not specified
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.5993 (3)11.2439 (9)
b (Å) 9.7641 (3)9.7110 (6)
c (Å) 12.4435 (4)11.9008 (9)
β (°) 109.065 (1)112.832 (9)
Volume (ų) 1217.17 (6)1197.63 (17)
Z 44
Temperature (K) 100178

Molecular Geometry Insights

The X-ray analyses reveal distinct features in the molecular geometries of the two derivatives.

In This compound-4-carbonitrile , the cyano group lies in the plane of the pyrazole ring. A key finding is the near-linear C—C≡N bond angle of 179.2 (1)°. The NH hydrogen atom of the pyrazole ring is disordered equally over the two ring nitrogen atoms. In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming inversion dimers.[1][2]

For 3,5-bis(tert-butyl)-1H-pyrazol-4-amine , the pyrazole ring is planar, with the amine-N atom lying slightly out of this plane.[3] Significant delocalization of π-electron density across the five-membered ring is indicated by the equivalence of the N1–C5 and N2–C7 bond lengths (1.336(3) Å and 1.339(3) Å, respectively) and the C5–C6 and C6–C7 bond lengths (1.394(3) Å and 1.400(3) Å, respectively).[3] The protonation at the pyrazolyl-N1 atom is confirmed by the wider angle at N1 (C5–N1–N2 = 111.28(19)°) compared to N2 (C7–N2–N1 = 106.98(18)°).[3] The N1–N2 and C6–N3 bond lengths are 1.353(3) Å and 1.419(3) Å, respectively.[3]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.[4][5][6][7]

Synthesis and Crystallization

This compound-4-carbonitrile: The synthesis involves the reaction of 4-cyano-2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate in methanol. X-ray quality crystals were obtained by slow evaporation from an ethanol solution at room temperature.[1]

3,5-bis(tert-butyl)-1H-pyrazol-4-amine: The synthesis is a three-step process starting from this compound. The final amine product is obtained via a hydrogenation reaction.

Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Pyrazole Derivative crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure logical_relationship cluster_data Experimental Data cluster_structure Molecular & Crystal Structure cluster_comparison Comparative Analysis diffraction_pattern Diffraction Pattern unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group diffraction_pattern->space_group bond_lengths Bond Lengths unit_cell->bond_lengths bond_angles Bond Angles unit_cell->bond_angles crystal_packing Crystal Packing space_group->crystal_packing geometry_comparison Molecular Geometry Comparison bond_lengths->geometry_comparison bond_angles->geometry_comparison packing_comparison Crystal Packing Comparison crystal_packing->packing_comparison structure_property structure_property geometry_comparison->structure_property Structure-Property Relationship packing_comparison->structure_property

References

A Comparative Guide to Pyrazole Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Pyrazole-based ligands have emerged as a versatile and highly tunable class of ancillary ligands for a wide range of transition metal-catalyzed reactions. Their unique electronic properties, steric adaptability, and the potential for proton-responsive behavior make them attractive scaffolds for catalyst design. This guide provides an objective, data-driven comparison of various pyrazole ligands in key catalytic transformations, offering insights into their performance and detailed experimental methodologies to aid in catalyst selection and development.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Here, we compare the performance of different pyrazole-based ligands in this transformation.

Influence of Steric Bulk on Bis(pyrazolyl)palladium Precatalysts

Bulky substituents on the pyrazole ligand can significantly impact the catalytic activity and stability of the palladium complex. A study by Ocansey et al. provides a clear comparison of differently substituted bis(pyrazolyl)palladium(II) complexes in the coupling of bromobenzene and phenylboronic acid.[1]

PrecatalystLigand SubstituentsCatalyst Loading (mol%)Time (h)Conversion (%)
1 3,5-di-tert-butyl0.33481
2 3,5-diphenyl0.33498
3 3,5-di-p-tolyl0.33495

Reaction Conditions: Bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd precatalyst (0.33 mol%), DMF (3 mL), 140 °C.[1]

The data indicates that catalysts with phenyl substituents on the pyrazole ring exhibit higher conversions compared to the more sterically hindered tert-butyl substituted analogue under these conditions.[1]

Effect of Substituents on Aryl Halide and Boronic Acid

The electronic nature of the coupling partners also plays a crucial role in the efficiency of the Suzuki-Miyaura reaction catalyzed by pyrazole-ligated palladium complexes.

Aryl HalidePhenylboronic Acid SubstituentPrecatalystConversion (%)
4-Bromoacetophenone (EWG)H2 >99
4-Bromotoluene (EDG)H2 93
Bromobenzene4-Formyl (EWG)2 45
Bromobenzene4-Methoxy (EDG)2 >99

Reaction Conditions: Aryl halide (1 mmol), substituted phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Precatalyst 2 (0.33 mol%), DMF (3 mL), 140 °C, 4 h.[1]

These results demonstrate that electron-withdrawing groups on the aryl halide lead to higher conversions, while electron-withdrawing groups on the phenylboronic acid have a detrimental effect on the reaction rate.[1]

Performance Comparison in Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds, and pyrazole ligands have been successfully employed in manganese and ruthenium-based catalysts for this transformation.

Comparison of Pyridyl-Pyrazole Ligands in Manganese-Catalyzed Transfer Hydrogenation

The electronic properties of the pyrazole ligand, particularly its ability to delocalize charge upon deprotonation, can significantly influence the catalytic activity in transfer hydrogenation. A study on Mn(I) complexes with different pyridyl-pyrazole ligands highlights this effect.[2]

LigandKey FeatureRelative Activity
Pyridyl-pyrazole 1a Efficient charge delocalization to the metalHigh
Pyridyl-pyrazole 1b Less efficient charge delocalizationModerate
Pyridyl-pyridazinonePoor charge delocalizationLow

Reaction: Transfer hydrogenation of acetophenone.[2]

The findings suggest that ligands capable of effectively delocalizing negative charge to the metal center upon deprotonation lead to more active catalysts.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.

General Procedure for Suzuki-Miyaura Cross-Coupling with Bis(pyrazolyl)palladium Precatalysts

This protocol is adapted from the work of Ocansey et al.[1]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Bis(pyrazolyl)palladium precatalyst

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bis(pyrazolyl)palladium precatalyst (0.0033 mmol, 0.33 mol%).

  • Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 4 hours).

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or other appropriate techniques to determine the conversion.

  • For product isolation, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis and Application of NNN Pincer Manganese Complexes for α-Alkylation of Ketones with Alcohols

This protocol provides a detailed procedure for the synthesis of a pyrazole-based pincer ligand and its manganese complex, followed by its use in a catalytic α-alkylation reaction, as described by Ai et al.[3]

Ligand Synthesis:

  • Follow the literature procedure for the synthesis of the NNN pincer ligand precursor.[3]

Complex Synthesis:

  • To a stirred solution of the NNN pincer ligand (0.20 mmol) and K₂CO₃ (0.30 mmol) in THF (2 mL), add Mn(CO)₅Br (0.30 mmol) under a N₂ atmosphere.

  • Stir the reaction mixture for 12 hours.

  • After cooling, filter the mixture and evaporate the solvent.

  • Purify the residue by preparative TLC on silica gel to afford the NNN pincer manganese(I) complex.[3]

Catalytic α-Alkylation:

  • In a reaction tube, combine the ketone (0.50 mmol), alcohol (0.75 mmol), NaOH (50 mol%), and the NNN pincer manganese catalyst (5.0 mol%) in toluene (2.0 mL).

  • Heat the mixture at 140 °C for 14 hours.[3]

  • After cooling, the product can be isolated and purified by standard techniques.

Visualizing Catalytic Processes and Workflows

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl - XB(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Ligand_Synthesis Synthesize Pyrazole Ligands (L1, L2, L3...) Complex_Formation Prepare Metal Complexes (M-L1, M-L2, M-L3...) Ligand_Synthesis->Complex_Formation Reaction_Setup Set up parallel reactions (identical conditions) Complex_Formation->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC, LC-MS) Reaction_Setup->Monitoring Workup Quench, Workup & Purify Monitoring->Workup Characterization Characterize Products & Calculate Yields Workup->Characterization Comparison Compare Performance Metrics (Yield, TON, TOF, ee%) Characterization->Comparison SAR cluster_ligand Ligand Properties cluster_performance Catalytic Performance Sterics Steric Hindrance (e.g., bulky substituents) Activity Activity (Yield, TON, TOF) Sterics->Activity influences Selectivity Selectivity (Regio-, Chemo-, Enantio-) Sterics->Selectivity influences Electronics Electronic Effects (EDG/EWG on pyrazole ring) Electronics->Activity influences Electronics->Selectivity influences Denticity Coordination Mode (Monodentate, Bidentate, Pincer) Denticity->Activity influences Stability Catalyst Stability Denticity->Stability influences Protic Protic Nature (N-H) (Metal-Ligand Cooperation) Protic->Activity can enhance

References

A Comparative Guide to the Spectroscopic Data of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic data for pyrazole and its common methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. The information presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a valuable resource for distinguishing between these structurally similar compounds.

Data Presentation

The following tables summarize the key spectroscopic data for pyrazole and its isomers. The data has been compiled from various sources and represents typical values observed in standard deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

CompoundProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Pyrazole H3/H5~7.66d~2.1
H4~6.37t~2.2
NHVariable (Broad)br s-
1-Methylpyrazole [1]H3~7.5d~1.8
H5~7.4d~2.3
H4~6.2t~2.1
N-CH₃~3.9s-
3-Methylpyrazole [2]H46.057d-
H57.480d-
CH₃2.339s-
NH10.88br s-
4-Methylpyrazole H3/H5~7.5s-
CH₃~2.0s-
NHVariable (Broad)br s-
Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

CompoundCarbon AtomChemical Shift (δ) [ppm]
Pyrazole C3/C5~134.8
C4~105.7
1-Methylpyrazole [1]C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1
3-Methylpyrazole [2]C3~145
C5~135
C4~105
CH₃~11-13
4-Methylpyrazole C3/C5~137
C4~114
CH₃~9
Table 3: Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
Pyrazole 3400-2400 (broad)N-H stretch (H-bonded)
~3140, ~3090C-H stretch (aromatic)
~1530, ~1470C=C, C=N stretching
1-Methylpyrazole ~3100, ~2950C-H stretch (aromatic and alkyl)
~1520, ~1480C=C, C=N stretching
3-Methylpyrazole [2]3300-2500 (broad)N-H stretch (H-bonded)
~3120, ~2920C-H stretch (aromatic and alkyl)
~1560C=N stretching
4-Methylpyrazole 3300-2500 (broad)N-H stretch (H-bonded)
~3100, ~2920C-H stretch (aromatic and alkyl)
~1580C=C stretching
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Pyrazole 6867, 41, 40, 39
1-Methylpyrazole [3]8281, 54, 53
3-Methylpyrazole [4]8281, 55, 54
4-Methylpyrazole [5]8281, 55, 54

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the pyrazole isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.[2]

    • Number of Scans : 8-16.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or corresponding frequency for the ¹H field.

    • Pulse Sequence : Proton-decoupled single-pulse sequence.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024 (or as needed for adequate signal-to-noise).[1]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phase-corrected, and the chemical shift scale is calibrated using the TMS signal at 0.00 ppm. For ¹H NMR, the peaks are integrated.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : For liquid samples like 1-methylpyrazole and 3-methylpyrazole at room temperature, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

    • KBr Pellet (for solids) : For solid samples, 1-2 mg of the compound is mixed with approximately 100-200 mg of dry KBr. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the clean salt plates or a pure KBr pellet is recorded first. The sample is then placed in the spectrometer, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).[2][6] The final spectrum is usually presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like pyrazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC inlet.[2]

  • Gas Chromatography (GC) Parameters (Typical) :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : An initial temperature of 50 °C, held for 1 minute, then ramped to 250 °C at 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • Ionization : Electron Ionization (EI) is typically used for these molecules.[2]

  • Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating pyrazole isomers using the spectroscopic data presented in this guide.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Isomer Identification Sample Pyrazole Isomer Mixture or Unknown Sample NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Step2 Analyze 1H NMR: - Number of signals - Chemical shifts - Splitting patterns NMR->Step2 Step3 Analyze 13C NMR: - Number of signals - Chemical shifts NMR->Step3 Step1 Determine Molecular Weight (m/z = 82 for methylpyrazoles, m/z = 68 for pyrazole) MS->Step1 Step4 Analyze IR: - Presence/absence of N-H stretch IR->Step4 Step1->Step4 Decision2 Number of 1H signals? Step2->Decision2 Decision3 Symmetry in 1H/13C NMR? Step3->Decision3 Decision1 N-H peak in IR? Step4->Decision1 Decision1->Step2 Yes Isomer1 1-Methylpyrazole Decision1->Isomer1 No Decision2->Decision3 Symmetric pattern Isomer3 3-Methylpyrazole Decision2->Isomer3 3 distinct ring proton signals Pyrazole Pyrazole Decision3->Pyrazole H3/H5 equivalent Isomer4 4-Methylpyrazole Decision3->Isomer4 H3/H5 equivalent, CH3 singlet

References

A Comparative Guide to Validating the Purity of Synthesized 3,5-di-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3,5-di-tert-butyl-1H-pyrazole. It includes detailed experimental protocols, comparative data, and a logical workflow for selecting the most appropriate validation techniques. This information is intended to assist researchers in ensuring the quality and reliability of their synthesized compounds for further applications in drug discovery and development.

Introduction to Purity Validation

The purity of a synthesized active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical parameter that can significantly impact its biological activity, safety, and reproducibility in downstream applications. A thorough purity assessment involves the use of multiple, orthogonal analytical techniques to identify and quantify the main compound as well as any process-related impurities, byproducts, or residual starting materials.

Comparative Analysis of Purity Validation Methods

A multi-tiered approach is recommended for the comprehensive purity validation of this compound. This typically begins with simpler, qualitative methods for initial assessment, followed by more sophisticated, quantitative techniques for definitive purity determination. The following table summarizes the key performance indicators for commonly employed analytical methods.

Table 1: Comparison of Analytical Methods for Purity Validation

Analytical Method Parameter Measured Typical Purity (%) for this compound Alternative Compounds: Comparative Data Advantages Limitations
Melting Point Melting RangeSharp, within 1-2 °C of the literature value (e.g., 194.0 °C)[1]3,5-dimethyl-1H-pyrazole: 106-108 °C3,5-diphenyl-1H-pyrazole: 199-203 °C[2]Rapid, inexpensive, good initial indicator of purity.Insensitive to small amounts of impurities, not quantitative.
Thin-Layer Chromatography (TLC) Rf Value and Spot PuritySingle spot with consistent Rf value.Single spots with different Rf values for alternatives.Simple, fast, and cost-effective for monitoring reaction progress and detecting gross impurities.Not quantitative, lower resolution compared to HPLC.
High-Performance Liquid Chromatography (HPLC) Peak Area Percentage>99.0%>99.0% for high-purity grades of alternatives.[2]High resolution, quantitative, highly sensitive and specific.Requires method development, more expensive instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR) Molar Concentration Ratio>98% (by internal standard method)Can be applied to alternatives for absolute purity determination.Provides absolute purity without a specific reference standard of the analyte, highly accurate and precise.[3][4][5]Requires a certified internal standard, higher instrumentation cost.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Confirms molecular weight (e.g., [M+H]+)Confirms molecular weights of alternatives and can identify impurities.Extremely sensitive for impurity identification, confirms molecular identity.Not inherently quantitative without calibration, can suffer from ion suppression effects.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Melting Point Determination
  • Sample Preparation: A small amount of the dried, synthesized this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a general procedure for pyrazole derivatives and should be validated for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of a reference standard of this compound is prepared in the mobile phase (e.g., 1 mg/mL).

    • Sample Solution: The synthesized product is dissolved in the mobile phase to a similar concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the synthesized product is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • An accurately weighed amount of the synthesized this compound (e.g., 10-20 mg) and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: A standard 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Analysis: The signals of the analyte and the internal standard are integrated. The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS or GC-MS.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS, or electron ionization (EI) for GC-MS.

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected into the coupled chromatographic system.

  • Analysis: The mass spectrum is analyzed to confirm the molecular weight of the main compound and to identify the mass-to-charge ratios of any potential impurities.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for purity validation and the decision-making process for selecting appropriate analytical methods.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_initial_screening Initial Screening (Qualitative) cluster_quantitative_analysis Quantitative Analysis cluster_identity_confirmation Identity Confirmation & Impurity ID cluster_final_report Final Report Synthesis Synthesized this compound TLC Thin-Layer Chromatography Synthesis->TLC MP Melting Point Synthesis->MP HPLC HPLC TLC->HPLC MP->HPLC qNMR qNMR HPLC->qNMR MS Mass Spectrometry HPLC->MS qNMR->MS NMR_spec NMR Spectroscopy Report Certificate of Analysis MS->Report NMR_spec->Report

Caption: Experimental workflow for the purity validation of synthesized compounds.

Method_Selection_Logic cluster_questions Key Questions cluster_methods Analytical Methods is_pure Is the compound likely pure? what_purity What is the exact purity? is_pure->what_purity No screening TLC, Melting Point is_pure->screening Yes quantitative HPLC, qNMR what_purity->quantitative what_impurities What are the impurities? identification MS, NMR what_impurities->identification quantitative->what_impurities

Caption: Logical flow for selecting appropriate purity validation methods.

Conclusion

The validation of purity for synthesized this compound requires a strategic combination of analytical techniques. While melting point and TLC offer rapid preliminary assessments, HPLC and qNMR are essential for accurate quantification. Mass spectrometry plays a crucial role in confirming the molecular identity and characterizing any unknown impurities. By employing these orthogonal methods, researchers can ensure the high quality of their synthesized compounds, which is paramount for reliable and reproducible results in subsequent research and development activities.

References

A Head-to-Head Comparison of Pyrazole Synthesis: Embracing Solvent-Free Alternatives for a Greener Future

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of traditional, solvent-based pyrazole synthesis methods versus modern, solvent-free alternatives, highlighting the significant advantages of the latter in terms of efficiency, environmental impact, and yield.

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are integral to a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6] Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, make them a prime target for synthetic chemists.[2][5][7] Traditionally, the synthesis of these valuable compounds has relied on methods that often involve hazardous organic solvents, lengthy reaction times, and harsh conditions.[1][3] However, the principles of green chemistry are driving a shift towards more sustainable and efficient solvent-free methodologies.[3][4][8] This comparison guide delves into the key differences between these approaches, supported by experimental data and detailed protocols.

Traditional Pyrazole Synthesis: The Established Path

The classical methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, typically involve the condensation of 1,3-dicarbonyl compounds with hydrazines.[9][10] Another common approach is the reaction of α,β-unsaturated carbonyl compounds with hydrazine, which often proceeds through a pyrazoline intermediate.[11][12] These reactions are usually carried out in organic solvents like ethanol, toluene, acetone, or acetonitrile and often require heating under reflux for extended periods.[1] While these methods are well-established and have been widely used, they come with several drawbacks, including the use of volatile and often toxic organic solvents, significant energy consumption, and sometimes complex work-up procedures.[1][3]

Solvent-Free Pyrazole Synthesis: A Greener Horizon

In recent years, a variety of solvent-free techniques have emerged as powerful and environmentally friendly alternatives to traditional methods.[3][4][8] These include:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields.[2][6][12][13][14][15][16]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, enhancing mass transfer and accelerating reaction rates, often at milder temperatures.[2][13][15][17][18][19][20]

  • Mechanochemical Synthesis (Grinding/Ball Milling): This method involves the use of mechanical force, such as grinding in a mortar and pestle or using a ball mill, to initiate and drive chemical reactions in the absence of a solvent.[21][22][23][24][25][26][27]

  • Solvent-Free Reactions at Room Temperature: In some cases, reactions can be carried out simply by mixing the reactants, sometimes with a catalyst, at ambient temperature.[1][28]

These solvent-free methods offer numerous advantages, including faster reaction rates, reduced energy consumption, easier separation and purification of products, and significantly lower environmental impact due to the elimination of harmful solvents.[1][3]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, providing a clear comparison between solvent-free and traditional pyrazole synthesis methods.

Method Reactants Conditions Reaction Time Yield (%) Reference
Traditional (Solvent-based) 1,3-Dicarbonyl, HydrazineEthanol, RefluxSeveral Hours72 - 90[16]
Traditional (Solvent-based) Chalcone, Hydrazine HydrateGlacial Acetic Acid, Reflux6.5 HoursNot specified[9]
Traditional (Solvent-based) Model ReactionAcetone, Room Temperature72 Hours75[1]
Microwave-Assisted (Solvent-Free) β-Keto Ester, HydrazineMicrowave (50 W)5 Minutes91 - 98[16]
Microwave-Assisted (Solvent-Free) Chalcones, HydrazinesMicrowave (100 W)15 - 70 MinutesNot specified[5]
Grinding (Solvent-Free) Chalcone, HydrazineBall Milling30 MinutesHigh[21]
Grinding (Solvent-Free) Benzaldehyde, Malononitrile, 2,4-Dinitrophenyl HydrazineGrinding12 MinutesExcellent[25]
Ultrasound-Assisted α,β-Unsaturated Cyanoester, Phenyl HydrazineUltrasound (60 °C)75 - 90 MinutesHigh[17]
Solvent-Free (Room Temp) 1,2-Dibenzoylhydrazines, Acetylenic CompoundsTBAB, Room TemperatureShorter Time75 - 86[1]

Experimental Protocols

Traditional Synthesis: Knorr Pyrazole Synthesis (Generalized)

This protocol describes a typical procedure for the synthesis of a pyrazole via the Knorr method.

Reactants:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate

  • Ethanol (as solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Solvent-Free Synthesis: Microwave-Assisted Synthesis of Pyrazolones (Generalized)

This protocol outlines a general procedure for the rapid, solvent-free synthesis of pyrazolones using microwave irradiation.

Reactants:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Substituted or unsubstituted hydrazine

Procedure:

  • In a microwave-safe vessel, mix the β-keto ester and hydrazine.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 100-200 W) and temperature for a short duration (e.g., 5-20 minutes).[5][14]

  • Monitor the reaction completion by TLC.

  • After cooling, the product often solidifies and can be collected by filtration.

  • Wash the product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

Mandatory Visualization

Traditional_Pyrazole_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Mixing Mixing and Dissolving Reactants->Mixing Solvent Organic Solvent (e.g., Ethanol) Solvent->Mixing Heating Heating (Reflux) Several Hours Mixing->Heating Reaction Cyclocondensation Heating->Reaction Workup Solvent Removal & Purification Reaction->Workup Product Pyrazole Workup->Product

Caption: Generalized workflow for traditional pyrazole synthesis.

Solvent_Free_Pyrazole_Synthesis Reactants Reactants (e.g., β-Keto Ester + Hydrazine) Mixing Mixing of Neat Reactants Reactants->Mixing Energy Energy Source (Microwave, Ultrasound, Grinding) Reaction Solvent-Free Reaction (Minutes) Energy->Reaction Mixing->Reaction Workup Simple Work-up (e.g., Filtration, Washing) Reaction->Workup Product Pyrazole Workup->Product

Caption: Generalized workflow for solvent-free pyrazole synthesis.

Conclusion

The data and methodologies presented clearly demonstrate the superiority of solvent-free techniques for pyrazole synthesis in many aspects. These green chemistry approaches not only offer significant environmental benefits by eliminating hazardous solvents but also provide substantial improvements in reaction efficiency, leading to shorter reaction times and often higher yields.[1][3] For researchers and professionals in drug development, adopting these modern, sustainable methods can accelerate the discovery and synthesis of novel pyrazole-based compounds, ultimately contributing to faster and more environmentally responsible drug development pipelines.

References

A Comparative Guide to the Anticancer Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1][2] In recent years, the synthesis and evaluation of novel pyrazole derivatives as potential anticancer agents have surged, with many demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] These compounds exert their anticancer action through diverse mechanisms, including the inhibition of crucial cellular targets like tubulin and various protein kinases (e.g., EGFR, CDK, VEGFR-2), leading to cell cycle arrest and apoptosis.[3][4][5]

This guide provides an objective comparison of the in vitro anticancer performance of recently developed, distinct pyrazole derivatives, supported by experimental data from peer-reviewed studies. It also details the standard experimental protocol used for their evaluation to aid in the replication and expansion of these findings.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of novel pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency. The following table summarizes the performance of several recently synthesized pyrazole compounds against a panel of human cancer cell lines, with Cisplatin and Doxorubicin included as standard reference drugs.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference DrugIC50 of Ref. Drug (µM)Source
Compound 5b IndenopyrazoleK562 (Leukemia)0.021 ABT-751>1[1]
A549 (Lung)0.69 ABT-7513.8[1]
Compound 59 Polysubstituted PyrazoleHepG2 (Liver)2.0 Cisplatin5.5[6]
Compound b17 PyrazolineHepG2 (Liver)3.57 Cisplatin8.45[7]
Compound 11 PyrazolineU251 (Glioblastoma)11.9 --[8]
AsPC-1 (Pancreatic)16.8 --[8]
Compound 34d Pyrazolo[1,5-a]pyrimidineHeLa (Cervical)10.41 Doxorubicin9.76
DU-145 (Prostate)10.77 Doxorubicin9.00

Key Observations:

  • High Potency: Compound 5b, an indenopyrazole derivative, demonstrated exceptionally high potency against the K562 leukemia cell line, with a GI50 value in the nanomolar range (21 nM), making it significantly more powerful than the reference compound ABT-751.[1]

  • Superiority over Standard Drugs: Both Compound 59 and Compound b17 showed greater efficacy against the HepG2 liver cancer cell line than the widely used chemotherapy drug, Cisplatin.[6][7]

  • Mechanism of Action: Further studies revealed that Compound 5b acts as a tubulin polymerization inhibitor with an IC50 of 7.30 µM.[1] Compound b17 was found to arrest HepG-2 cells in the G2/M phase of the cell cycle and induce apoptosis.[7] Compound 59 exhibited the ability to bind to the minor groove of DNA.[6]

Experimental Protocols

The primary method used to assess the in vitro cytotoxic activity of these pyrazole derivatives is the MTT assay.[1][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10] The intensity of the resulting purple color is directly proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5 × 10⁴ cells/well in 100 µL of culture medium). The plates are then incubated for approximately 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives. Control wells, including untreated cells and vehicle controls (medium with the solvent used to dissolve the compounds, e.g., DMSO), are also prepared.[9]

  • Incubation: The cells are incubated with the test compounds for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.[11][12]

  • MTT Addition: After the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, viable cells metabolize the MTT into insoluble purple formazan crystals.[12]

  • Solubilization: The medium containing MTT is carefully removed, and a solvent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[9] The plate may be shaken on an orbital shaker to ensure complete solubilization.[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[10] A reference wavelength (e.g., >650 nm) is often used to correct for background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the comparative activities of the compounds.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Novel Pyrazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization treatment Treatment with Pyrazole Derivatives (Varying Conc.) characterization->treatment cell_culture Cancer Cell Line Culturing cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the anticancer screening of novel pyrazole derivatives.

activity_comparison center HepG2 (Liver Cancer) C59 Cmpd 59 IC50 = 2.0 µM center->C59 High Potency b17 Cmpd b17 IC50 = 3.57 µM center->b17 Good Potency Cisplatin Cisplatin (Standard) IC50 = 5.5-8.45 µM center->Cisplatin Standard

Caption: Potency comparison of pyrazole derivatives against the HepG2 cell line.

References

A Comparative Guide to the Structural Landscape of Pyrazole-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile coordination chemistry of pyrazole-based ligands has established them as a cornerstone in the development of novel metal complexes with diverse applications, ranging from catalysis to medicinal chemistry. This guide provides an objective comparison of the structural properties of first-row transition metal complexes—specifically cobalt(II), nickel(II), copper(II), and zinc(II)—with pyrazole-containing ligands. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in the field.

Structural Comparison of Co(II), Ni(II), Cu(II), and Zn(II) Pyrazole-Based Complexes

The coordination geometry of metal complexes is dictated by several factors, including the electronic configuration of the metal ion, the nature of the pyrazole-based ligand, and the steric hindrance around the metal center. Cobalt(II), nickel(II), copper(II), and zinc(II) ions exhibit a range of coordination numbers and geometries, leading to a rich structural diversity in their pyrazole-based complexes.

Cobalt(II) Complexes

Cobalt(II) complexes with pyrazole-based ligands commonly adopt either octahedral or tetrahedral geometries. In a distorted octahedral environment, the Co(II) center is often coordinated to two pyrazole ligands and additional ligands like water and chloride ions.[1] For instance, in the complex [Co(HL)2Cl(H2O)]Cl·H2O (where HL is a pyrazole-derived ligand), the cobalt atom is hexacoordinated.[1] The coordination sphere consists of two pyridinic nitrogens, two pyrazolic nitrogens from two different ligands, one chloride ion, and one water molecule.[1]

Ligand SystemCoordination GeometryRepresentative Bond Lengths (Å)Representative Bond Angles (°)
Pyrazole-derived Schiff BaseDistorted OctahedralCo-N(pyrazole): ~2.16, Co-N(pyridyl): ~2.15, Co-Cl: ~2.47, Co-O(H₂O): ~2.10N-Co-N (bite angle): ~75-80, Cl-Co-O: ~90-95
4-acyl pyrazol-5-oneOctahedral (with water)Co-O(pyrazolone): ~2.05-2.10, Co-O(H₂O): ~2.15O-Co-O: ~88-92

Table 1: Representative Structural Data for Cobalt(II) Pyrazole-Based Complexes.

Nickel(II) Complexes

Nickel(II) complexes with pyrazole-derived ligands frequently exhibit octahedral or square planar geometries. The formation of M4O4 cubane-type clusters has also been observed where the oxygen atom of the deprotonated ligand bridges three metal ions.[2] For example, [{NiCl(L)(EtOH)}4] crystallizes in a cubane-type structure.[2] In many mononuclear complexes, such as those with 3-phenyl-5-(2-pyridyl)pyrazole, Ni(II) is often found in a distorted octahedral environment, coordinated to two ligand molecules and two water molecules.[2]

Ligand SystemCoordination GeometryRepresentative Bond Lengths (Å)Representative Bond Angles (°)
Pyrazole-derived Schiff BaseDistorted OctahedralNi-N(pyrazole): ~2.02-2.05, Ni-N(amine): ~2.16, Ni-O(H₂O): ~2.03N-Ni-N (bite angle): ~78-82, O-Ni-O: ~89-93
Bis(3,5-dimethylpyrazolyl)methaneDistorted OctahedralNi-N(pyrazole): ~2.02-2.05, Ni-O(nitrate): ~2.14-2.21, Ni-O(H₂O): ~2.03N-Ni-N: ~80-85, O-Ni-O: ~58-62 (bidentate nitrate)

Table 2: Representative Structural Data for Nickel(II) Pyrazole-Based Complexes.

Copper(II) Complexes

The structural chemistry of copper(II) pyrazole-based complexes is particularly varied due to the Jahn-Teller effect. Common geometries include distorted square pyramidal and square planar. For instance, the complex [Cu(HL)(NO3)(H2O)2]+ (where HL is 3-phenyl-5-(2-pyridyl)pyrazole) features a distorted tetragonal pyramid geometry with a water molecule at the apical position.[3] In this pentacoordinated structure, the copper(II) ion is bonded to one pyridinic nitrogen, one pyrazolic nitrogen, one nitrate group, and two water molecules.[3] Square planar geometries are also prevalent, especially with Schiff base ligands.[4]

Ligand SystemCoordination GeometryRepresentative Bond Lengths (Å)Representative Bond Angles (°)
3-phenyl-5-(2-pyridyl)pyrazoleDistorted Square PyramidalCu-N(pyrazole): ~1.99, Cu-N(pyridyl): ~2.01, Cu-O(nitrate): ~2.00, Cu-O(H₂O, equatorial): ~2.02, Cu-O(H₂O, axial): ~2.30N-Cu-N (bite angle): ~80-85, O-Cu-O (equatorial): ~90-95
Pyrazole-linked Schiff BaseSquare PlanarCu-N(azomethine): ~1.95, Cu-O(phenolic): ~1.90, Cu-N(pyrazole): ~1.98N-Cu-O: ~90-95, N-Cu-N: ~85-90

Table 3: Representative Structural Data for Copper(II) Pyrazole-Based Complexes.

Zinc(II) Complexes

Zinc(II), with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects, and its coordination geometry is primarily determined by steric and electronic factors of the ligands. Tetrahedral and octahedral geometries are common. For instance, in complexes with pyrazolone-based hydrazones, Zn(II) can be hexa-coordinated with two ligands and two methanol molecules, resulting in an octahedral geometry.[5][6] In other cases, such as with pyrazole-type ligands like ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, both tetrahedral and octahedral complexes can be formed.[7]

Ligand SystemCoordination GeometryRepresentative Bond Lengths (Å)Representative Bond Angles (°)
Pyrazolone-based HydrazoneOctahedralZn-N(pyrazole): ~2.15, Zn-O(hydrazone): ~2.10, Zn-O(MeOH): ~2.20N-Zn-O (bite angle): ~75-80, O-Zn-O: ~88-92
Pyrazole-type LigandTetrahedralZn-N(pyrazole): ~2.00-2.05, Zn-Br: ~2.35-2.40N-Zn-N: ~105-110, Br-Zn-Br: ~110-115
Pyrazole-type LigandOctahedral (with water)Zn-N(pyrazole): ~2.10-2.15, Zn-O(H₂O): ~2.05-2.10N-Zn-N: ~90-95, O-Zn-O: ~88-92

Table 4: Representative Structural Data for Zinc(II) Pyrazole-Based Complexes.

Experimental Protocols

General Synthesis of Pyrazole-Based Metal Complexes

The synthesis of pyrazole-based metal complexes is typically achieved through the reaction of a pyrazole-containing ligand with a corresponding metal salt in a suitable solvent.[8][9]

Materials:

  • Pyrazole-based ligand (e.g., Schiff base, substituted pyrazole)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Base (optional, e.g., triethylamine, KOH)

Procedure:

  • Dissolve the pyrazole-based ligand in the chosen solvent, with gentle heating if necessary.

  • In a separate flask, dissolve the metal(II) salt in the same or a miscible solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • If the ligand requires deprotonation for coordination, a base is added to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several days.[8]

  • The resulting precipitate, the metal complex, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.[10]

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.[8]

Key Characterization Techniques

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes.[11]

Procedure:

  • A suitable single crystal of the complex is mounted on a goniometer.

  • The crystal is placed in a beam of monochromatic X-rays.[11]

  • The diffraction pattern is recorded as the crystal is rotated.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (e.g., C=N of a Schiff base, N-H of the pyrazole ring) upon complexation provides evidence of coordination to the metal ion.[9][10] New bands in the far-IR region can be assigned to metal-ligand vibrations (M-N, M-O).[9]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligands and their diamagnetic (e.g., Zn(II)) complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.[10][12]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole-based metal complexes.

experimental_workflow Experimental Workflow for Pyrazole-Based Metal Complexes start Start synthesis Synthesis of Pyrazole Ligand start->synthesis complexation Complexation Reaction synthesis->complexation metal_salt Metal(II) Salt Solution metal_salt->complexation isolation Isolation & Purification (Filtration, Washing, Drying) complexation->isolation characterization Characterization isolation->characterization biological Biological Activity Screening isolation->biological xrd Single-Crystal X-ray Diffraction characterization->xrd Structural Elucidation ftir FT-IR Spectroscopy characterization->ftir Coordination Site ID nmr NMR Spectroscopy (for diamagnetic complexes) characterization->nmr Solution Structure uvvis UV-Vis Spectroscopy characterization->uvvis Electronic Properties elemental Elemental Analysis characterization->elemental Compositional Analysis end End xrd->end ftir->end nmr->end uvvis->end elemental->end anticancer Anticancer Assays biological->anticancer antibacterial Antibacterial Assays biological->antibacterial anticancer->end antibacterial->end

A typical workflow for synthesizing and characterizing pyrazole-based metal complexes.

Biological Activity and Mechanism of Action

Pyrazole-based metal complexes have garnered significant interest for their potential as therapeutic agents, exhibiting a range of biological activities including antibacterial and anticancer properties.[2][13][14]

Anticancer Activity: Many pyrazole-metal complexes have demonstrated potent cytotoxicity against various cancer cell lines.[2][15] The proposed mechanisms of action often involve the inhibition of key cellular processes. For instance, some platinum(II) complexes with pyrazole ligands can induce cell cycle arrest and apoptosis in breast cancer cells.[2] The interaction with DNA is a primary mode of action for many metal-based anticancer drugs, and pyrazole complexes are no exception, with some capable of cleaving DNA.[3] Furthermore, pyrazole derivatives have been identified as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).[15]

Antibacterial Activity: The antibacterial efficacy of pyrazole derivatives is often enhanced upon coordination to a metal ion.[16] These complexes have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[14] The mechanisms of antibacterial action are diverse and can involve multiple cellular targets. Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5][14] Others may disrupt the bacterial cell wall or inhibit protein and nucleic acid synthesis.[14] The production of reactive oxygen species (ROS) by copper pyrazolate coordination polymers has also been implicated as a bactericidal mechanism.

The continued exploration of the structural and biological properties of pyrazole-based metal complexes holds great promise for the development of new and effective therapeutic agents.

References

A Comparative Guide to the Catalytic Efficiency of Pyrazole-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of pyrazole ligands in coordination chemistry has led to the development of a wide array of metal complexes with significant catalytic activity. These catalysts have found applications in various organic transformations crucial for pharmaceutical and materials science research. This guide provides an objective comparison of the catalytic efficiency of different pyrazole-metal complexes in key chemical reactions, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The catalytic performance of pyrazole-metal complexes is summarized below, categorized by the type of reaction they catalyze. The data is presented to facilitate a clear comparison of their efficiencies under specific experimental conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Pyrazole-ligated palladium complexes have emerged as highly effective catalysts for this transformation.

Catalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Conversion/Yield (%)TONTOF (h⁻¹)Reference
Bulky bis(pyrazolyl)palladium(II) ComplexBromobenzenePhenylboronic acidK₃PO₄Toluene14040.3398% Conversion~297~74[1]
Pd₂(dba)₃ / SPhosHalopyrazoleArylboronic acidK₃PO₄1,4-dioxane/H₂O (4:1)80-110-1-3High--[2]
Pd₂(dba)₃ / Pyrazole-phosphine ligandAryl bromidePhenylboronic acidNaOᵗBuToluene80-859-10170-80% Yield70-807-8.9[3]

Note: TON (Turnover Number) and TOF (Turnover Frequency) are calculated from the provided data where possible. Direct comparison should be made with caution due to variations in reaction conditions.

Copper-Catalyzed Oxidation of Catechol

Pyrazole-copper complexes have shown significant promise in mimicking the activity of catechol oxidase, an important enzyme in biological systems. These complexes catalyze the oxidation of catechols to quinones.

LigandCopper SaltSolventLigand:Metal RatioVmax (µmol L⁻¹ min⁻¹)Reference
Nitro Functional Pyrazole Ligand (L2)Cu(CH₃COO)₂Methanol2:141.67[4][5]
Nitro Functional Pyrazole Ligand (L2)CuSO₄Methanol1:114.115[4]
Bipyrazole Ligand (H₂L)Cu(NO₃)₂Methanol2:13.10[6]
Triazole-based Ligand (L3)Cu(CH₃COO)₂Methanol-2.44[7]

Note: Vmax represents the maximum initial rate of the reaction and is a key parameter for comparing enzyme-like catalytic activity.

Rhodium and Manganese-Catalyzed Hydrogenation Reactions

Hydrogenation is a fundamental reaction in organic synthesis, and pyrazole-metal complexes, particularly with rhodium and manganese, have been explored as effective catalysts.

CatalystSubstrateKey FeaturesCatalytic PerformanceReference
Pyrazolyl-N-heterocyclic carbene Rhodium(I) complexesStyreneCatalytic activity influenced by ligand steric bulk.Effective catalysts, but specific TON/TOF not provided. Slower rates with bulkier ligands.[8]
Pyrazole-ligated Manganese ComplexAlcoholsEstablished as an efficient and unprecedented Mn-N₂ catalytic system.High tolerance for diverse functional groups.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis and catalytic application of the discussed pyrazole-metal complexes.

Synthesis of a Bulky Bis(pyrazolyl)palladium(II) Complex

This protocol describes the synthesis of a palladium complex used in Suzuki-Miyaura coupling reactions.[1]

  • Ligand Synthesis: A mixture of a substituted pyrazole (1.0 eq), benzyl bromide or a derivative (1.0 eq), and potassium carbonate (1.5 eq) in acetonitrile is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pyrazole-based ligand.

  • Complexation: The synthesized ligand (2.0 eq) and palladium(II) chloride (1.0 eq) are dissolved in acetonitrile and refluxed for 24 hours. The solvent is removed, and the resulting solid is washed with diethyl ether and dried to yield the bis(pyrazolyl)palladium(II) complex.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This representative protocol is for the coupling of a halopyrazole with an arylboronic acid.[2]

  • Reagent Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the halopyrazole (1.0 mmol), arylboronic acid (1.3–2.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Degassed 1,4-dioxane/H₂O (4:1, 5 mL) is added to the flask via syringe.

  • Reaction Setup: The flask is sealed and placed in a preheated oil bath at 80–110 °C.

  • Reaction Monitoring: The reaction is stirred vigorously and monitored by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

In Situ Formation and Catalytic Oxidation of Catechol with a Pyrazole-Copper Complex

This protocol details the in situ preparation of a copper catalyst and its use in catechol oxidation.[4][5]

  • Catalyst Formation: In a quartz cuvette, a solution of the pyrazole-based ligand in methanol is mixed with a solution of a copper(II) salt (e.g., Cu(CH₃COO)₂) in methanol. The mixture is allowed to stand to form the complex in situ.

  • Catalytic Reaction: A solution of catechol in methanol is added to the cuvette containing the in situ generated catalyst.

  • Kinetic Measurement: The oxidation of catechol to o-quinone is monitored spectrophotometrically by measuring the increase in absorbance at the characteristic wavelength of the product (around 390-400 nm) over time. The initial rate (Vmax) is determined from the linear portion of the absorbance versus time plot.

Mandatory Visualizations

Diagrams illustrating the fundamental processes involved in the catalytic reactions provide a clearer understanding of the underlying mechanisms and workflows.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the catalytic activity of newly synthesized pyrazole-metal complexes.

Catalyst_Screening_Workflow cluster_synthesis Catalyst Preparation cluster_screening Catalytic Screening Ligand_Synthesis Pyrazole Ligand Synthesis Complexation Metal Complex Synthesis Ligand_Synthesis->Complexation Characterization Spectroscopic & Structural Characterization Complexation->Characterization Reaction_Setup Parallel Reaction Setup Characterization->Reaction_Setup Reaction_Monitoring Monitoring by TLC/GC/HPLC Reaction_Setup->Reaction_Monitoring Data_Analysis Analysis of Conversion/Yield Reaction_Monitoring->Data_Analysis Optimization Optimization of Reaction Conditions Data_Analysis->Optimization Optimization->Reaction_Setup

Caption: General workflow for screening pyrazole-metal catalysts.

Proposed Catalytic Cycle for Copper-Catalyzed Catechol Oxidation

The following diagram depicts a plausible catalytic cycle for the oxidation of catechol by a pyrazole-copper(II) complex.

Catechol_Oxidation_Cycle Cu(II)L [L-Cu(II)]²⁺ Cu(II)L_Cat [L-Cu(II)(Cat)] Cu(II)L->Cu(II)L_Cat + Catechol - 2H⁺ Cu(I)L_SQ [L-Cu(I)(SQ•)]⁺ Cu(II)L_Cat->Cu(I)L_SQ Intramolecular Electron Transfer Cu(I)L [L-Cu(I)]⁺ Cu(I)L_SQ->Cu(I)L - o-Quinone Cu(I)L->Cu(II)L + O₂ + 2H⁺

Caption: Proposed cycle for catechol oxidation by a pyrazole-copper complex.

References

A Researcher's Guide to Computational Validation of Pyrazole Structures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of pyrazole structures is paramount. This guide provides a comparative overview of experimental and computational methods used to validate the structures of pyrazole derivatives, supported by experimental data and detailed protocols.

The convergence of experimental techniques and computational modeling offers a powerful approach to elucidate the structural and electronic properties of pyrazole-based compounds. This guide delves into the synergistic use of spectroscopic methods and Density Functional Theory (DFT) calculations, providing a framework for robust structural validation.

Comparative Analysis of Spectroscopic Data

Computational methods, particularly DFT, have demonstrated a strong correlation with experimental spectroscopic results, offering predictive power and deeper insights into the vibrational, electronic, and magnetic environments of pyrazole derivatives.[1][2] The following tables summarize the comparison between experimental and computationally predicted spectroscopic data for various pyrazole compounds, showcasing the accuracy of modern theoretical models.

Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for Pyrazole Derivatives

Functional GroupExperimental (cm⁻¹)Calculated (DFT/B3LYP) (cm⁻¹)Reference
N-H Stretch32783420[3]
C-H Stretch (Aromatic)3100, 30633108, 3062[3]
C=O Stretch1675-[4]
C=N Stretch--
C-N Stretch--

Note: Discrepancies between experimental and calculated values, such as the downshift of the N-H stretching frequency in the experimental data, are often attributed to intermolecular hydrogen bonding in the solid state, a factor that can be further investigated using Natural Bond Orbital (NBO) analysis.[4]

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Pyrazole Azo Dyes

ProtonExperimental (ppm)Calculated (GIAO) (ppm)Reference
N-H (Hydrazo)7.07 - 10.92-[5]
Aromatic C-H--

Note: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[6] The presence of both azo and hydrazo tautomers can be predicted by simulated spectra.[5]

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Pyrazole Azo Dyes

CarbonExperimental (ppm)Calculated (GIAO) (ppm)Reference
C (Azomethylene)107.8 - 139.92Good agreement[5]
C (Pyrazole linked to Azomethylene)149.35 - 152.8Good agreement[5]

Note: Calculations performed using the B3LYP functional and 6-311G(d,p) basis set for optimized hydrazo tautomers have shown good agreement with experimental values.[5]

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Pyrazole Azo Dye

TransitionExperimental (nm)Calculated (TD-DFT/ZINDO/CIS) (nm)Reference
π -> π* (Azo group)322326.05 (TD), 337.06 (ZINDO)[5]
π -> π* (Pyrazole chromophore)235226.16 (CIS), 229.79 (TD)[5]

Note: Time-dependent DFT (TD-DFT), Configuration Interaction Singles (CIS), and ZINDO methods are employed to predict electronic transitions.[5][7] The choice of functional and method can influence the accuracy of the predicted absorption maxima.[5]

Experimental and Computational Protocols

A standardized workflow is crucial for the effective computational validation of experimental data. The following diagram illustrates a typical workflow, integrating experimental characterization with theoretical calculations.

G Workflow for Computational Validation of Pyrazole Structures cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of Pyrazole Derivative purification Purification and Crystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis xrd Single Crystal X-ray Diffraction purification->xrd comparison Comparison and Validation ftir->comparison nmr->comparison uvvis->comparison mol_modeling Molecular Modeling xrd->mol_modeling geom_opt Geometry Optimization (DFT) mol_modeling->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc uvvis_calc Electronic Transition Calculation (TD-DFT) geom_opt->uvvis_calc nbo NBO/FMO Analysis geom_opt->nbo freq_calc->comparison nmr_calc->comparison uvvis_calc->comparison

Workflow for computational validation of pyrazole structures.

Detailed Methodologies

Experimental Protocols

  • Synthesis and Characterization: Pyrazole derivatives are synthesized through various established organic chemistry methods.[3][5] Characterization is performed using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure.[3][5][8]

  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on an FT-IR spectrometer.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[5]

  • UV-Vis Spectroscopy: Absorption spectra are obtained in solvents such as ethanol.[5][9]

  • Single Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction provides the definitive molecular structure, which can be used as a starting point for computational modeling.[8]

Computational Protocols

  • Density Functional Theory (DFT): DFT calculations are a cornerstone of computational validation. A common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d,p) for geometry optimization and frequency calculations.[3][5][10]

  • Geometry Optimization: The initial molecular structure, often derived from X-ray data or built using molecular modeling software, is optimized to find the lowest energy conformation in the gas phase or in a simulated solvent environment.[10]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated and compared with experimental FT-IR spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.[3]

  • NMR Chemical Shift Calculation: The GIAO method is widely used to predict ¹H and ¹³C NMR chemical shifts.[6]

  • Electronic Spectra Simulation: TD-DFT, CIS, and ZINDO methods are employed to calculate the electronic transitions and simulate the UV-Vis spectrum.[5][7]

  • Further Analysis (NBO, FMO): Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses can provide deeper insights into intramolecular interactions, charge distribution, and chemical reactivity.[6][11]

Logical Relationships in Computational Validation

The process of validating experimental results with computational methods follows a logical progression. The following diagram illustrates the decision-making and refinement process involved.

G Logical Flow of Computational Validation start Start: Experimental Data Acquisition initial_model Build Initial Computational Model start->initial_model dft_calc Perform DFT Calculations (Optimization, Frequencies, etc.) initial_model->dft_calc compare Compare Experimental and Computational Data dft_calc->compare good_agreement Good Agreement compare->good_agreement Yes poor_agreement Poor Agreement compare->poor_agreement No conclusion Conclusion: Validated Structure and Properties good_agreement->conclusion refine_model Refine Computational Model (e.g., change functional/basis set, add solvent effects) refine_model->dft_calc re_evaluate Re-evaluate Experimental Data (e.g., check for impurities, tautomers) re_evaluate->initial_model poor_agreement->refine_model poor_agreement->re_evaluate

Logical flow of computational validation for pyrazole structures.

This guide highlights the integral role of computational chemistry in modern structural elucidation. By judiciously combining experimental data with theoretical calculations, researchers can achieve a comprehensive and validated understanding of pyrazole structures, which is essential for advancing their applications in medicinal chemistry and materials science.

References

Characterization of Hindered Pyrazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sterically hindered pyrazoles, characterized by bulky substituents on the pyrazole ring, are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of these bulky groups can profoundly influence the molecule's conformation, reactivity, and biological activity, making a thorough characterization essential for drug development and scientific research.[1][2] This guide provides a comparative overview of the characterization of various hindered pyrazoles, supported by experimental data from peer-reviewed literature.

Comparative Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of hindered pyrazoles. The electronic and steric properties of substituents can cause significant shifts in spectroscopic signals.[3]

Table 1: Comparison of ¹H NMR and IR Spectroscopic Data for Selected Pyrazoles

Compound/SeriesSubstituent(s)Key ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)Source
4-Halogenated-1H-pyrazolesF, Cl, Br, I at C4H³/H⁵: 7.5 - 7.8N-H: ~13 (broad)N-H Stretch: 2600-3200 (broad, complex band due to H-bonding)[4]
1-Cyclohexyl-3,5-dimethyl-1H-pyrazoleCyclohexyl at N1H⁴: 5.74 (s)CH₃: 2.19 (s)Not specified[5]
1-Dodecyl-3,5-dimethyl-1H-pyrazoleDodecyl at N1H⁴: 5.74 (s)CH₃: 2.19 (s)Not specified[5]
1-(2,4,4-trimethylpentan-2-yl)-3-methyl-5-phenyl-1H-pyrazoletert-Octyl at N1H⁴: 5.88 (s)CH₃: 2.26 (s)Not specified[5]

Note: NMR spectra for 4-halogenated pyrazoles were recorded in CD₂Cl₂[4]; spectra for N-substituted pyrazoles were recorded in CDCl₃[5]. The broadness of the N-H signal is a common feature due to prototropic tautomerism and intermolecular hydrogen bonding.[4]

Comparative X-ray Crystallography Data

Single-crystal X-ray diffraction provides definitive proof of structure and offers precise data on bond lengths, angles, and supramolecular arrangement, which are critical for understanding the impact of steric hindrance. The nature of the substituents can lead to different hydrogen-bonding motifs, such as trimers or catemers (chains).[4]

Table 2: Comparison of X-ray Crystallography Data for Hindered Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey Lattice ParametersH-Bonding MotifSource
4 (a pyrazole analog)TriclinicP-1a=9.348(2) Å, b=9.793(2) Å, c=16.366(4) Å, α=87.493(6)°, β=87.318(6)°, γ=84.676(6)°Not specified[6]
5a (a pyrazole analog)MonoclinicP2₁/na=21.54552(17) Å, b=7.38135(7) Å, c=22.77667(19) Å, β=101.0921(8)°Not specified[6]
4-Chloro-1H-pyrazoleMonoclinicC2/ca=12.015(3) Å, b=5.5391(11) Å, c=13.060(3) Å, β=116.324(9)°Trimer[4]
4-Bromo-1H-pyrazoleMonoclinicC2/ca=12.231(2) Å, b=5.6262(12) Å, c=13.076(3) Å, β=116.891(7)°Trimer[4]
4-Iodo-1H-pyrazoleOrthorhombicPnmaa=13.037(3) Å, b=5.8451(12) Å, c=7.6253(15) ÅCatemer[4]
(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneOrthorhombicP2₁2₁2₁a=6.5683(7) Å, b=12.7384(15) Å, c=20.198(3) ÅN-H···O and C-H···O[7][8]

Comparative Biological Activity Data

The steric and electronic properties of substituents on the pyrazole ring play a crucial role in their pharmacological activity. Bulky groups can enhance binding to specific biological targets while potentially reducing off-target effects.

Table 3: Comparison of In Vitro Biological Activity (IC₅₀) for Hindered Pyrazole Derivatives

CompoundSubstituent(s)TargetIC₅₀ (µM)Source
9d (a pyrazoline analog)N-acetyl, trisubstitutedHeLa (cervical cancer)23.6[6]
9d (a pyrazoline analog)N-acetyl, trisubstitutedA549 (lung cancer)37.59[6]
Celecoxib Analog (33 )Adamantyl residueCOX-22.52[9]
Benzotiophenyl Analog (44 )Benzotiophenyl, carboxylic acidCOX-20.01[9]
Pyrazole with Dicyclohexylamide (9 )DicyclohexylamideMicroglia-mediated neurotoxicity10 - 50[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparison of scientific data.

Synthesis of a Hindered N-Substituted Pyrazole

This protocol describes the synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole.[5]

  • Reactants: Cyclohexanamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), and DMF (5.0 mL).

  • Procedure:

    • Combine all reactants in a suitable reaction vessel.

    • Heat the reaction mixture at 85 °C for 1.5 hours.

    • After cooling, perform an appropriate aqueous workup (Workup A as described in the source).

    • Purify the crude product using flash chromatography on silica gel (eluent: hexane–THF gradient 0–100%).

  • Outcome: The desired product is obtained as a yellowish oil.[5]

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).[4][5]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed using KBr pellets or an attenuated total reflectance (ATR) accessory. The spectral range is typically 4000–600 cm⁻¹.[4]

Single-Crystal X-ray Diffraction

This protocol is for the structural determination of 4-Iodo-1H-pyrazole.[4]

  • Crystal Growth: Suitable single crystals are obtained through sublimation.

  • Data Collection:

    • A selected crystal is mounted on a diffractometer (e.g., Bruker D8 Quest) equipped with a suitable detector and radiation source (e.g., Mo-Kα, λ = 0.71073 Å).

    • Data is collected at a low temperature (e.g., 172 K) using ω-scans.

  • Structure Solution and Refinement:

    • The structure is solved using intrinsic phasing methods (e.g., SHELXT).

    • The structural model is refined by a least-squares method (e.g., SHELXL) using appropriate software (e.g., Olex2).

    • Absorption corrections are applied, and hydrogen atoms are placed in calculated positions.[4]

Visualizations of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and structural comparisons.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Mixture cluster_end Final Products Start1 Unsymmetrical 1,3-Dicarbonyl Reaction Cyclocondensation Start1->Reaction Start2 Hydrazine Derivative Start2->Reaction Mix Regioisomeric Pyrazoles Reaction->Mix Loss of H₂O Purification Purification (Chromatography) Mix->Purification Product Characterized Hindered Pyrazole Purification->Product

Caption: General workflow for the synthesis of hindered pyrazoles.

H_Bonding_Comparison Pyrazoles 4-Substituted Pyrazoles Determined by X-ray Crystallography[4] Motifs Supramolecular H-Bonding Motif Trimer Trimeric Motif (Cyclic) Motifs->Trimer Catemer Catemeric Motif (Chain) Motifs->Catemer Cl 4-Chloro-pzH Trimer->Cl Br 4-Bromo-pzH Trimer->Br F 4-Fluoro-pzH Catemer->F I 4-Iodo-pzH Catemer->I

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-di-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 3,5-di-tert-butyl-1H-pyrazole. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that requires careful handling to avoid potential health hazards. Based on available safety data, this compound may be harmful if swallowed and toxic in contact with skin.[1] It can also cause skin and serious eye irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 0.2 mm thickness)Provides a barrier against skin contact. Nitrile and neoprene are generally resistant to a wide range of chemicals, including heterocyclic compounds.[2][3] Regular inspection for tears or degradation is crucial.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing or dust generation.Protects eyes from dust particles and potential splashes of solutions containing the compound.[4]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area is required. If dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is necessary.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage location should be clearly marked. Keep the container tightly closed when not in use.

Handling and Use
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.[5]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to control dust.

  • Transfers: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.

  • Spill Preparedness: Have a chemical spill kit readily available in the laboratory. The kit should contain absorbent materials, waste bags, and appropriate PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Waste Container: Designate a specific, clearly labeled, and sealed container for solid chemical waste of this compound. The container must be made of a compatible material.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the primary hazard(s).

Disposal Procedure
  • Collection: Once the designated waste container is full, ensure it is securely sealed.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

  • Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.

Visualizing Safety Protocols

To further clarify the necessary procedures, the following diagrams illustrate the workflow for handling this compound and the hierarchy of controls for laboratory safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOP b Don Appropriate PPE a->b c Prepare Designated Workspace (Fume Hood) b->c d Weigh Solid in Ventilated Enclosure c->d Proceed to Handling e Transfer Chemical d->e f Perform Experiment e->f g Decontaminate Workspace f->g Experiment Complete h Segregate and Label Waste g->h i Store Waste in Designated Area h->i j Waste Disposal i->j Request EHS Pickup HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

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